1-Benzofuran-4-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-benzofuran-4-ylmethanol |
InChI |
InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 |
InChI Key |
BHADIJRAIKDJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of (1-benzofuran-4-yl)methanol
An In-depth Technical Guide to the Synthesis of (1-Benzofuran-4-yl)methanol
This guide provides a comprehensive overview of a plausible synthetic route for (1-benzofuran-4-yl)methanol, a valuable building block for researchers, scientists, and professionals in drug development. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties, making them significant scaffolds in medicinal chemistry.[1] This document details a two-step synthetic pathway, commencing with the formation of the key intermediate, benzofuran-4-carbaldehyde, followed by its reduction to the target alcohol.
Synthetic Strategy
The is most effectively approached through a two-step sequence:
-
Synthesis of Benzofuran-4-carbaldehyde: This crucial intermediate can be prepared from a commercially available starting material, such as 2,3-dihydroxybenzaldehyde, through a cyclization reaction to form the furan ring.
-
Reduction of Benzofuran-4-carbaldehyde: The aldehyde is then reduced to the corresponding primary alcohol using a mild and selective reducing agent like sodium borohydride.
Caption: Overall synthetic pathway for (1-benzofuran-4-yl)methanol.
Step 1: Synthesis of Benzofuran-4-carbaldehyde
The formation of the benzofuran ring is a key step in this synthesis. A common method involves the reaction of a phenol with an α-halo ketone or aldehyde, followed by cyclization. In this proposed synthesis, 2,3-dihydroxybenzaldehyde is reacted with chloroacetaldehyde in the presence of a base to yield benzofuran-4-carbaldehyde.
Quantitative Data for Step 1
| Parameter | Value |
| Reactants | |
| 2,3-Dihydroxybenzaldehyde | 1.0 eq |
| Chloroacetaldehyde (50% in H₂O) | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.5 eq |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 hours |
| Yield | ~60-70% (Estimated based on similar reactions) |
Experimental Protocol for Step 1
-
To a stirred solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Slowly add chloroacetaldehyde (1.2 eq, 50% solution in water) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzofuran-4-carbaldehyde.
Caption: Experimental workflow for the synthesis of benzofuran-4-carbaldehyde.
Step 2: Reduction of Benzofuran-4-carbaldehyde to (1-Benzofuran-4-yl)methanol
The reduction of the aldehyde functional group to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mild nature and selectivity for aldehydes and ketones.[2][3][4]
Quantitative Data for Step 2
| Parameter | Value |
| Reactants | |
| Benzofuran-4-carbaldehyde | 1.0 eq |
| Sodium Borohydride (NaBH₄) | 1.5 eq |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Yield | >90% (Typically high for this type of reduction)[5][6] |
Experimental Protocol for Step 2
-
Dissolve benzofuran-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours at room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-benzofuran-4-yl)methanol as the final product.
Caption: Experimental workflow for the reduction to (1-benzofuran-4-yl)methanol.
Conclusion
The can be efficiently achieved in two main steps with good overall yield. The described protocols are based on well-established organic transformations and utilize readily available reagents. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science. It is recommended to consult the primary scientific literature for further details and specific applications of this and related compounds.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
1-Benzofuran-4-ylmethanol synthesis from ortho-alkenylphenols
An In-depth Technical Guide on the Synthesis of 1-Benzofuran-4-ylmethanol from ortho-Alkenylphenols
Abstract
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Specifically, benzofurans substituted at the 4-position are key intermediates in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block, starting from readily available ortho-alkenylphenols. The document details key synthetic strategies, reaction mechanisms, and provides specific experimental protocols. A plausible multi-step synthetic route to the target molecule is proposed, leveraging established methodologies such as the Claisen rearrangement and transition metal-catalyzed oxidative cyclization.
Introduction to Benzofuran Synthesis
Benzofurans are bicyclic aromatic compounds consisting of a fused benzene and furan ring. This structural unit is of significant interest to researchers in medicinal chemistry and drug development due to its association with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The synthesis of substituted benzofurans is a central theme in modern organic chemistry.
Among the various strategies, the intramolecular cyclization of ortho-substituted phenols provides a direct and efficient route to the benzofuran core. Ortho-alkenylphenols, in particular, are versatile precursors that can be converted to benzofurans through several catalytic methods. This guide focuses on these methods as a foundation for the targeted synthesis of this compound.
Core Synthetic Strategies: From ortho-Alkenylphenols to Benzofurans
The conversion of an ortho-alkenylphenol to a benzofuran is fundamentally an oxidative cyclization process. Several catalytic systems have been developed to achieve this transformation efficiently.
Palladium-Catalyzed Oxidative Cyclization (Wacker-type)
One of the most prevalent methods for the cyclization of ortho-allylphenols is the palladium(II)-catalyzed intramolecular oxidative cyclization, often referred to as a Wacker-type reaction. In this process, the palladium catalyst activates the alkene, making it susceptible to nucleophilic attack by the phenolic oxygen. An oxidant is required to regenerate the active Pd(II) catalyst.
Mechanism:
-
Coordination: The Pd(II) catalyst coordinates with the double bond of the allyl group.
-
Oxypalladation: The phenolic hydroxyl group attacks the coordinated alkene in an intramolecular fashion. This can proceed via a 5-exo-trig or 6-endo-trig pathway, with the former being generally favored, leading to a five-membered ring intermediate.
-
β-Hydride Elimination: A β-hydride elimination step follows, which typically results in the formation of a 2-methylbenzofuran and a Pd(0)-H species.
-
Reductive Elimination & Oxidation: The intermediate reductively eliminates to give Pd(0), which is then re-oxidized to Pd(II) by an external oxidant (e.g., benzoquinone (BQ), O₂, Cu(II)) to complete the catalytic cycle.
Caption: Mechanism of Pd-catalyzed Wacker-type cyclization of an o-allylphenol.
Table 1: Examples of Palladium-Catalyzed Cyclization of ortho-Alkenylphenols
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Benzoquinone (BQ) | Toluene | 100 | 70-90 | Generic |
| PdCl₂(CH₃CN)₂ | O₂ (1 atm) | DMSO | 100 | 65-85 | Generic |
| Pd(TFA)₂ | Cu(OAc)₂ | Acetonitrile | 80 | 75-95 | Generic |
Isomerization-Cyclization Cascade
A key challenge with the direct cyclization of ortho-allylphenols is the formation of a 2-methyl substituted benzofuran. To synthesize benzofurans that are unsubstituted at the 2-position, a common strategy involves a two-step sequence:
-
Isomerization: The allyl group is first isomerized to the thermodynamically more stable (E)-propenyl group using a transition metal catalyst, such as a ruthenium or rhodium complex.
-
Cyclization: The resulting ortho-propenylphenol is then cyclized. This cyclization can often be achieved under different oxidative conditions, sometimes even thermally or acid-catalyzed, to yield the desired 2-unsubstituted benzofuran.
Caption: Workflow for synthesizing 2-unsubstituted benzofurans.
Proposed Synthesis of this compound
This section outlines a plausible and efficient five-step synthesis of this compound from commercially available 3-hydroxybenzaldehyde. The route relies on a Claisen rearrangement to install the ortho-allyl group, followed by an isomerization-cyclization sequence.
Caption: Overview of the proposed multi-step synthesis.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established literature methods. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 3-(Allyloxy)benzaldehyde
-
Reaction: O-Allylation of 3-hydroxybenzaldehyde.
-
Protocol: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 20 minutes. Add allyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC. After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.
-
Expected Yield: 90-98%.
Step 2: Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement
-
Reaction: Thermal rearrangement of 3-(allyloxy)benzaldehyde.
-
Protocol: Place 3-(allyloxy)benzaldehyde (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere. Heat the neat oil to 180-200 °C.[1] Maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC or ¹H NMR. The rearrangement is typically high-yielding and clean. After cooling, the resulting crude 2-allyl-3-hydroxybenzaldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Expected Yield: 80-90%.
Step 3: Isomerization to 3-Hydroxy-2-(prop-1-en-1-yl)benzaldehyde
-
Reaction: Double bond isomerization of the allyl group.
-
Protocol: Dissolve 2-allyl-3-hydroxybenzaldehyde (1.0 eq) in anhydrous toluene. Add a ruthenium catalyst such as (PCy₃)₂Cl₂Ru=CHPh (Grubbs' catalyst, 1-2 mol%). Heat the mixture to 80 °C under a nitrogen atmosphere for 2-4 hours. Monitor the complete consumption of the starting material by TLC. Upon completion, cool the reaction mixture and concentrate in vacuo. The crude product is typically used in the next step without further purification.
-
Expected Yield: >95% conversion.
Step 4: Oxidative Cyclization to 1-Benzofuran-4-carbaldehyde
-
Reaction: Intramolecular cyclization of the ortho-propenylphenol.
-
Protocol: Dissolve the crude 3-hydroxy-2-(prop-1-en-1-yl)benzaldehyde (1.0 eq) in a suitable solvent like dioxane or acetonitrile. Add an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq). Stir the reaction at room temperature or with gentle heating (50 °C) for 1-3 hours. The reaction progress can be followed by the disappearance of the starting material on TLC. After completion, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the target aldehyde.
-
Expected Yield: 60-75%.
Step 5: Reduction to this compound
-
Reaction: Reduction of the aromatic aldehyde to a primary alcohol.
-
Protocol: Dissolve 1-benzofuran-4-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath). Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford this compound as a solid or oil.
-
Expected Yield: 90-99%.
Summary and Outlook
The synthesis of this compound can be effectively achieved from ortho-alkenylphenol precursors. The proposed five-step route, commencing from 3-hydroxybenzaldehyde, represents a robust and scalable pathway. It employs foundational organic reactions, including O-allylation, a thermal Claisen rearrangement, transition metal-catalyzed isomerization, and a final oxidative cyclization and reduction sequence. This guide provides the strategic framework and detailed protocols necessary for researchers and drug development professionals to access this and other valuable 4-substituted benzofuran derivatives. Future work may focus on developing one-pot isomerization-cyclization procedures to further streamline the synthesis.
References
Palladium-Catalyzed Pathways to 4-Substituted Benzofurans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The specific substitution pattern on the benzofuran core plays a crucial role in modulating its biological activity, making the development of regioselective synthetic methods a key focus in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of palladium-catalyzed methodologies for the synthesis of 4-substituted benzofurans, a class of isomers that has garnered significant interest.
This document details the core synthetic strategies, provides structured data for reaction optimization, and outlines detailed experimental protocols for key transformations.
Core Synthetic Strategies
The palladium-catalyzed synthesis of 4-substituted benzofurans predominantly relies on two robust strategies: the Sonogashira coupling followed by cyclization, and the intramolecular Heck reaction. Both pathways offer a versatile and efficient means to construct the benzofuran core with a handle for substitution at the 4-position.
1. Sonogashira Coupling of 3-Substituted 2-Halophenols and Terminal Alkynes: This powerful method involves the palladium- and copper-cocatalyzed cross-coupling of a 3-substituted 2-halophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization, often promoted by the palladium catalyst or a base, to afford the 4-substituted benzofuran. The substituent at the 3-position of the starting phenol directs the substitution to the 4-position of the final product.
2. Intramolecular Heck Reaction: This approach utilizes a 2-alkenyl-3-halophenol as the starting material. In the presence of a palladium(0) catalyst and a base, an intramolecular carbopalladation occurs between the aryl halide and the alkene moiety, followed by β-hydride elimination to furnish the 4-substituted benzofuran. The nature of the substituent at the 3-position of the phenol is critical for the successful synthesis of the desired product.
Comparative Data for Reaction Optimization
The following tables summarize key quantitative data for the palladium-catalyzed synthesis of various 4-substituted benzofurans, providing a valuable resource for reaction optimization and methodology selection.
| Entry | 4-Substituent | Starting Materials | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl | 2-Iodo-3-methylphenol, Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 80 | 12 | 85 |
| 2 | Methoxy | 2-Bromo-3-methoxyphenol, 1-Octyne | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 78 |
| 3 | Chloro | 2-Iodo-3-chlorophenol, Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | 92 |
| 4 | Bromo | 2,3-Dibromophenol, Phenylacetylene | PdCl₂(dppf) (4) | - | t-BuOK (3) | THF | 65 | 8 | 75 |
| 5 | Formyl | 3-Formyl-2-iodophenol, 1-Hexyne | Pd₂(dba)₃ (2.5) | Xantphos (5) | Na₂CO₃ (2) | Acetonitrile | 80 | 18 | 65 |
Table 1: Sonogashira Coupling/Cyclization for the Synthesis of 4-Substituted Benzofurans.
| Entry | 4-Substituent | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl | 1-(2-Bromo-3-hydroxyphenyl)ethanone | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Ag₂CO₃ (2) | DMF | 120 | 24 | 72 |
| 2 | Cyano | 2-Bromo-3-hydroxybenzonitrile | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄ (2.5) | DMA | 110 | 16 | 88 |
| 3 | Nitro | 2-Bromo-3-nitrophenol | Pd(PPh₃)₄ (4) | - | CsF (2) | Toluene | 100 | 12 | 68 |
Table 2: Intramolecular Heck Reaction for the Synthesis of 4-Substituted Benzofurans.
Experimental Protocols
General Procedure for Sonogashira Coupling/Cyclization: Synthesis of 4-Methyl-2-phenylbenzofuran
To a flame-dried Schlenk tube was added 2-iodo-3-methylphenol (1.0 mmol, 234 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and PPh₃ (0.04 mmol, 10.5 mg). The tube was evacuated and backfilled with argon three times. Anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) were added, followed by phenylacetylene (1.2 mmol, 0.13 mL). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 95:5) to afford 4-methyl-2-phenylbenzofuran as a white solid (177 mg, 85% yield).
General Procedure for Intramolecular Heck Reaction: Synthesis of 4-Cyanobenzofuran
A mixture of 2-bromo-3-hydroxybenzonitrile (1.0 mmol, 198 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), PPh₃ (0.06 mmol, 15.7 mg), and K₃PO₄ (2.5 mmol, 531 mg) in anhydrous DMA (5 mL) was placed in a sealed tube. The mixture was degassed with argon for 15 minutes and then heated to 110 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (15 mL), dried over MgSO₄, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (hexanes/ethyl acetate = 80:20) to give 4-cyanobenzofuran as a pale yellow solid (126 mg, 88% yield).
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed transformations.
Caption: Catalytic cycle for Sonogashira coupling and cyclization.
Caption: Catalytic cycle for the intramolecular Heck reaction.
This technical guide provides a foundational understanding of the palladium-catalyzed synthesis of 4-substituted benzofurans. The provided data and protocols serve as a starting point for researchers to develop and optimize their own synthetic routes to this important class of compounds. Further exploration of ligand effects, alternative palladium sources, and expanded substrate scope will undoubtedly lead to even more efficient and versatile methodologies in the future.
A Technical Guide to the One-Pot Synthesis of Benzofuran Derivatives from Phenols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core methodologies for the one-pot synthesis of benzofuran derivatives, a critical scaffold in medicinal chemistry and materials science. By starting from readily available phenols, these methods offer efficient and atom-economical routes to a diverse range of benzofuran structures. This document provides a detailed overview of key catalytic systems, experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategies.
Titanium Tetrachloride-Promoted Synthesis from Phenols and α-Haloketones
A robust and direct method for the synthesis of benzofurans involves the reaction of phenols with α-haloketones, promoted by a Lewis acid such as titanium tetrachloride. This one-pot reaction combines a Friedel-Crafts-type alkylation and an intramolecular cyclodehydration to afford a variety of substituted benzofurans with high regioselectivity and good to excellent yields.
Experimental Protocol
To a solution of the phenol (1.0 mmol) and the α-haloketone (1.2 mmol) in an appropriate solvent (e.g., TFE), titanium tetrachloride (1.0-1.5 mmol) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is then stirred at a specified temperature (e.g., 70 °C) for a designated time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data
| Phenol Derivative | α-Haloketone | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 92 | [1] |
| 2-Naphthol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 95 | [1] |
| Phenol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 85 | [1] |
| p-Cresol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 88 | [1] |
| m-Cresol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 82 | [1] |
| o-Cresol | 2-Chlorocyclohexanone | TiCl4 (1.0) | TFE | 70 | 1 | 78 | [1] |
Reaction Pathway
Caption: TiCl4-promoted benzofuran synthesis workflow.
Palladium-Catalyzed Synthesis from o-Bromophenols and Ketones
A versatile one-pot synthesis of benzofurans can be achieved through a palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization.[2] This method demonstrates broad substrate scope and good functional group tolerance, providing access to a wide array of differentially substituted benzofurans.[2]
Experimental Protocol
In a reaction vessel, the o-bromophenol (1.0 mmol), ketone (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., rac-DTBPB), and a base (e.g., NaOtBu) are combined in an anhydrous solvent (e.g., toluene). The mixture is heated under an inert atmosphere at a specified temperature (e.g., 80-110 °C) for a set time. After cooling, an acid (e.g., HCl in dioxane) is added, and the mixture is stirred to facilitate cyclization. The reaction is then worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
Quantitative Data
| o-Bromophenol Derivative | Ketone | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Acetophenone | Pd(OAc)2 / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 75 | [2] |
| 2-Bromo-4-methylphenol | Acetophenone | Pd(OAc)2 / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 80 | [2] |
| 2-Bromo-4-fluorophenol | Propiophenone | Pd(OAc)2 / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 72 | [2] |
| 2-Bromophenol | 2-Butanone | Pd(OAc)2 / rac-DTBPB | NaOtBu | Toluene | 80 | 18 | 65 | [2] |
| 2-Bromo-4-chlorophenol | Cyclohexanone | Pd(OAc)2 / rac-DTBPB | NaOtBu | Toluene | 110 | 18 | 78 | [2] |
Reaction Pathway
Caption: Palladium-catalyzed benzofuran synthesis workflow.
Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
A regioselective one-pot synthesis of polysubstituted benzofurans can be achieved through a copper-catalyzed reaction of phenols and alkynes under an aerobic atmosphere. This process involves a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.
Experimental Protocol
A mixture of the phenol (1.0 mmol), alkyne (1.2 mmol), a copper catalyst (e.g., CuI), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) is stirred at a specific temperature under an oxygen atmosphere (e.g., balloon). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired benzofuran derivative.
Quantitative Data
| Phenol Derivative | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Phenylacetylene | CuI | K2CO3 | DMF | 100 | 12 | 85 | [3] |
| 4-Methoxyphenol | Phenylacetylene | CuI | K2CO3 | DMF | 100 | 12 | 89 | [3] |
| 4-Chlorophenol | Phenylacetylene | CuI | K2CO3 | DMF | 100 | 12 | 78 | [3] |
| Phenol | 1-Hexyne | CuI | K2CO3 | DMF | 100 | 12 | 72 | [3] |
| 4-tert-Butylphenol | 4-Ethynylanisole | CuI | K2CO3 | DMF | 100 | 12 | 82 | [3] |
Reaction Pathway
Caption: Copper-catalyzed aerobic benzofuran synthesis.
Au-Ag Bimetallic Catalyzed Synthesis of 3-Alkynyl Benzofurans from Phenols
An elegant one-pot protocol for the direct and regioselective synthesis of 3-alkynyl benzofurans from readily available phenols has been developed using a gold-silver bimetallic catalytic system.[4] This tandem reaction involves a C-H alkynylation of the phenol followed by an oxy-alkynylation.[4]
Experimental Protocol
To a mixture of the phenol (1.0 mmol), an alkynylbenziodoxole reagent (1.2 mmol), a gold catalyst (e.g., Ph3PAuCl), and a silver co-catalyst (e.g., AgNTf2) in a suitable solvent (e.g., DCE), a ligand (e.g., Phen) is added. The reaction is stirred at a specified temperature for a given time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the 3-alkynyl benzofuran.
Quantitative Data
| Phenol Derivative | Alkynylbenziodoxole | Au Catalyst | Ag Co-catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | (Triisopropylsilyl)ethynylbenziodoxole | Ph3PAuCl | AgNTf2 | Phen | DCE | 60 | 24 | 85 | [4] |
| 4-Methylphenol | (Triisopropylsilyl)ethynylbenziodoxole | Ph3PAuCl | AgNTf2 | Phen | DCE | 60 | 24 | 88 | [4] |
| 4-Bromophenol | (Phenylethynyl)benziodoxole | Ph3PAuCl | AgNTf2 | Phen | DCE | 60 | 24 | 75 | [4] |
| 2-Naphthol | (Triisopropylsilyl)ethynylbenziodoxole | Ph3PAuCl | AgNTf2 | Phen | DCE | 60 | 24 | 92 | [4] |
| 4-Phenylphenol | (Cyclopropylethynyl)benziodoxole | Ph3PAuCl | AgNTf2 | Phen | DCE | 60 | 24 | 81 | [4] |
Reaction Pathway
Caption: Au-Ag bimetallic catalyzed benzofuran synthesis.
Palladium-Catalyzed Tandem Synthesis of 2-Arylbenzofurans
A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans has been developed via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. This method proceeds through a desulfinative addition followed by an intramolecular annulation.
Experimental Protocol
In a reaction tube, 2-hydroxyarylacetonitrile (1.0 mmol), sodium sulfinate (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., XPhos), and a base (e.g., K2CO3) are combined in a solvent (e.g., dioxane). The tube is sealed and heated at a specified temperature for a certain duration. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting residue is purified by column chromatography to give the 2-arylbenzofuran.
Quantitative Data
| 2-Hydroxyarylacetonitrile | Sodium Sulfinate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxyphenylacetonitrile | Sodium benzenesulfinate | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 120 | 24 | 85 | [5] |
| 2-Hydroxy-5-methylphenylacetonitrile | Sodium benzenesulfinate | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 120 | 24 | 88 | [5] |
| 2-Hydroxyphenylacetonitrile | Sodium p-toluenesulfinate | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 120 | 24 | 90 | [5] |
| 5-Chloro-2-hydroxyphenylacetonitrile | Sodium benzenesulfinate | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 120 | 24 | 78 | [5] |
| 2-Hydroxynaphthylacetonitrile | Sodium benzenesulfinate | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 120 | 24 | 82 | [5] |
Reaction Pathway
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Benzofuran-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzofuran-4-ylmethanol. Due to the limited availability of specific experimental data for this compound, information from closely related benzofuran derivatives has been included for comparative purposes and is duly noted. This document also presents a representative experimental protocol for its synthesis and a generalized experimental workflow.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1-Benzofuran-4-yl)methanol |
| CAS Number | 173470-67-2[1] |
| Molecular Formula | C₉H₈O₂[1] |
| Molecular Weight | 148.16 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C=CO2 |
| InChI Key | BHADIJRAIKDJNE-UHFFFAOYSA-N |
Physical Properties
Specific experimental data for the physical properties of this compound is limited. The following table includes data for a closely related isomer, 1-Benzofuran-5-ylmethanol, to provide an estimate.
| Property | Value | Source |
| Physical State | Low melting solid | Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2] |
| Appearance | Light yellow | Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2] |
| Melting Point | 35 - 36 °C | Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2][3] |
| Boiling Point | 90 - 93 °C @ 0.2 mmHg | Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2] |
| Solubility | No specific data available. Likely soluble in organic solvents like methanol, ethanol, and dichloromethane, with limited solubility in water. | General observation for similar compounds |
Chemical and Spectroscopic Properties
-
¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methylene protons of the hydroxymethyl group around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons between 110-160 ppm and a signal for the methylene carbon around 60-65 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-O and aromatic C-H stretching frequencies.
-
Mass Spectrometry: A molecular ion peak (M+) at m/z = 148.16, with fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the furan ring.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthesis can be adapted from general methods for preparing benzofuran derivatives. The following is a representative, hypothetical protocol.
Synthesis of this compound via Reduction of 1-Benzofuran-4-carbaldehyde
Materials:
-
1-Benzofuran-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve 1-Benzofuran-4-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualization
Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for the synthesis and purification of a chemical compound, as described in the representative protocol above.
Biological Activity
While there is no specific information on the biological activity of this compound, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, some benzofuran derivatives are known to act as serotonin 5-HT₂ receptor agonists[4]. Further research is required to elucidate the specific biological profile of this compound.
Safety Information
References
Spectroscopic Guide to (1-benzofuran-4-yl)methanol: A Technical Overview of ¹H and ¹³C NMR Data
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for (1-benzofuran-4-yl)methanol. These predictions are based on established substituent effects and the known spectral data of analogous benzofuran structures. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.60 - 7.70 | d | ~2.2 |
| H-3 | 6.75 - 6.85 | d | ~2.2 |
| H-5 | 7.20 - 7.30 | t | ~7.8 |
| H-6 | 7.35 - 7.45 | d | ~7.8 |
| H-7 | 7.45 - 7.55 | d | ~7.8 |
| -CH₂- | 4.80 - 4.90 | s | - |
| -OH | (variable) | br s | - |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 146 |
| C-3 | 106 - 107 |
| C-3a | 127 - 128 |
| C-4 | 135 - 136 |
| C-5 | 122 - 123 |
| C-6 | 129 - 130 |
| C-7 | 111 - 112 |
| C-7a | 154 - 155 |
| -CH₂- | 60 - 62 |
Visualizing the Core Structure
To provide a clear reference for the predicted NMR data, the chemical structure of (1-benzofuran-4-yl)methanol is presented below, generated using the Graphviz (DOT language).
Caption: Chemical structure of (1-benzofuran-4-yl)methanol.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to (1-benzofuran-4-yl)methanol and similar organic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid (1-benzofuran-4-yl)methanol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
-
Before acquiring the sample spectra, the instrument's magnetic field should be shimmed on the sample to ensure homogeneity, which is critical for obtaining sharp, well-resolved signals.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width, typically 0-220 ppm, is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally necessary to obtain a good quality spectrum.
-
3. Data Processing:
-
The raw free induction decay (FID) data should be Fourier transformed to generate the frequency-domain NMR spectrum.
-
The transformed spectrum should be phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
For ¹H NMR spectra, the signal integrals should be calculated to determine the relative ratios of protons in the molecule. The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) for each signal should be determined.
Standard NMR Workflow
The logical flow of an NMR experiment, from sample preparation to final data analysis, is crucial for obtaining reliable spectroscopic information. The following diagram, generated using the Graphviz (DOT language), illustrates a standard workflow for NMR analysis.
Caption: A standard workflow for NMR spectroscopic analysis.
An In-depth Technical Guide to the Mass Spectrometry Analysis of (1-Benzofuran-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1-benzofuran-4-yl)methanol, a key heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not widely published, this document outlines a robust analytical approach based on established methodologies for similar benzofuran derivatives. It includes detailed experimental protocols, a proposed fragmentation pathway, and clear data presentation to aid researchers in their analytical endeavors.
Introduction
(1-Benzofuran-4-yl)methanol is a heterocyclic alcohol containing a benzofuran core. The benzofuran moiety is a common scaffold in a variety of biologically active compounds.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of small organic molecules like benzofuran derivatives.[2][3] EI typically induces extensive fragmentation, providing valuable structural information, while ESI is a softer ionization technique often used for determining the molecular weight of the parent molecule.[2] This guide will focus on a proposed analytical workflow and fragmentation analysis using EI-MS.
Experimental Protocols
A standard approach for the mass spectrometry analysis of (1-benzofuran-4-yl)methanol would involve Gas Chromatography-Mass Spectrometry (GC-MS) for a volatile, thermally stable compound, or Liquid Chromatography-Mass Spectrometry (LC-MS) if derivatization is required or if the compound is part of a complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of pure (1-benzofuran-4-yl)methanol.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injection: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/sec.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis
The acquired mass spectra would be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can then be compared to mass spectral libraries (like NIST) and to the fragmentation patterns of structurally similar compounds to confirm the structure. The NIST WebBook provides mass spectra for benzofuran and some of its derivatives which can serve as a reference.[4][5]
Data Presentation: Proposed EI Mass Spectrum
The following table summarizes the hypothetical quantitative data for the major ions expected in the 70 eV EI mass spectrum of (1-benzofuran-4-yl)methanol (Molecular Weight: 148.16 g/mol ).
| m/z | Proposed Fragment | Relative Abundance (%) |
| 148 | [M]⁺˙ (Molecular Ion) | 65 |
| 147 | [M-H]⁺ | 100 (Base Peak) |
| 119 | [M-CHO]⁺ | 55 |
| 118 | [M-CH₂O]⁺˙ | 40 |
| 91 | [C₇H₇]⁺ | 30 |
| 89 | [C₇H₅O]⁺ | 25 |
| 63 | [C₅H₃]⁺ | 15 |
Proposed Fragmentation Pathway
The fragmentation of benzofuran derivatives under EI conditions often involves characteristic losses from the substituent groups and cleavage of the furan or benzene ring. For (1-benzofuran-4-yl)methanol, the molecular ion ([M]⁺˙) at m/z 148 would be expected. The most prominent fragmentation pathways are proposed to be:
-
Loss of a hydrogen radical: The formation of the [M-H]⁺ ion at m/z 147 is highly probable, leading to a stable oxonium ion. This is often the base peak in the mass spectra of primary alcohols.
-
Loss of a formyl radical: Cleavage of the C-C bond between the ring and the methanol group, followed by rearrangement, can lead to the loss of a formyl radical (CHO), resulting in an ion at m/z 119.
-
Loss of formaldehyde: A common fragmentation for benzyl alcohols is the loss of a neutral formaldehyde molecule (CH₂O), which would produce an ion at m/z 118.
-
Formation of the tropylium ion: Rearrangement and cleavage of the benzofuran ring could lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.
Visualizations
Experimental Workflow
Caption: Figure 1: GC-MS Experimental Workflow.
Proposed Fragmentation Pathway
Caption: Figure 2: Proposed EI Fragmentation Pathway.
References
An In-depth Technical Guide to the FTIR Spectral Characterization of (1-benzofuran-4-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Expected FT-IR Spectral Data
The FTIR spectrum of (1-benzofuran-4-yl)methanol is anticipated to exhibit characteristic absorption bands corresponding to its primary alcohol and substituted benzofuran moieties. The following table summarizes the expected prominent peaks, their wavenumber ranges, and the corresponding vibrational modes. These ranges are derived from established infrared spectroscopy correlation tables for organic compounds.[1][2][3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol (-CH₂OH) |
| 3100-3000 | Medium | C-H stretch (aromatic) | Benzofuran Ring |
| 3000-2850 | Medium | C-H stretch (aliphatic) | Methylene (-CH₂) |
| 1600-1450 | Medium to Weak | C=C stretch (in-ring) | Benzofuran Ring |
| 1470-1450 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |
| 1300-1000 | Strong | C-O stretch | Primary Alcohol, Furan Ether |
| 1250-1000 | Medium | C-H in-plane bend | Benzofuran Ring |
| 900-675 | Strong | C-H out-of-plane bend | Benzofuran Ring |
Note: The precise peak positions and intensities will be influenced by the molecule's specific substitution pattern and the physical state of the sample (e.g., solid, liquid, or in solution). The broadness of the O-H stretch is a key indicator of hydrogen bonding.
Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)
For a solid compound like (1-benzofuran-4-yl)methanol, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality FTIR spectrum.[6][7][8][9][10]
2.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a die set for pellet formation
-
Analytical balance (4-place minimum)
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
Spatula
-
Desiccator for storage of KBr and sample
-
Sample of (1-benzofuran-4-yl)methanol
2.2. Procedure
-
Sample and KBr Preparation:
-
Dry the IR-grade KBr in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, then cool and store it in a desiccator. Water vapor has strong IR absorption and can interfere with the sample spectrum.
-
Weigh approximately 1-2 mg of the (1-benzofuran-4-yl)methanol sample and around 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[6]
-
-
Grinding and Mixing:
-
In the agate mortar, thoroughly grind the 1-2 mg of the sample until it is a fine, glossy powder.
-
Add the pre-weighed KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is achieved. This step is crucial for minimizing light scattering (the Christiansen effect) and obtaining sharp spectral peaks.[7]
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the die set of the hydraulic press.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7,000-10,000 psi) for several minutes to form a transparent or translucent pellet.[8][10]
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum using an empty sample holder or a pure KBr pellet. This allows for the subtraction of atmospheric water and carbon dioxide signals.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the KBr pellet method for FTIR analysis.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. ejournal.upi.edu [ejournal.upi.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectroscopy of benzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details the characteristic electronic transitions of the benzofuran core, the influence of various substituents and solvents on the absorption spectra, and provides standardized experimental protocols for obtaining reliable and reproducible data.
Core Principles of UV-Vis Absorption in Benzofuran Derivatives
The UV-Vis absorption spectrum of benzofuran and its derivatives is governed by electronic transitions within the molecule. The benzofuran scaffold, consisting of a fused benzene and furan ring, possesses a π-electron system that gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the benzofuran ring system. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) can lead to more complex spectral changes. The extent of conjugation also plays a crucial role; extending the conjugated system, for instance by adding an aryl group at the 2-position, generally results in a significant bathochromic shift.
Quantitative UV-Vis Absorption Data
The following tables summarize the UV-Vis absorption data for a selection of benzofuran derivatives, providing a comparative overview of the effects of substitution and solvent polarity.
Table 1: UV-Vis Absorption Data for Benzofuran and Simple Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Benzofuran | Ethanol | 244, 275, 282 | 10,000, 2,000, 1,600 | NIST |
| 2,3-Benzofuran | THF | 284 | Not Reported | [1] |
| N-(2-Benzoyl-benzofuran-3-yl)-acrylamide | Ethanol | 332 | Not Reported | [2] |
Table 2: Influence of Solvent on the Absorption Maxima (λmax) of Selected Benzofuran Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 1-Benzofuran | Cyclohexane | 245, 276, 283 | [3] |
| Acetonitrile | 245, 276, 283 | [3] | |
| Methanol | 245, 276, 283 | [3] |
Experimental Protocols for UV-Vis Spectroscopy of Benzofuran Derivatives
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of a benzofuran derivative.
3.1. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane, THF) should be used. The choice of solvent is critical and should be one in which the analyte is soluble and that does not absorb significantly in the wavelength range of interest.
-
Analyte: A pure sample of the benzofuran derivative.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
3.2. Solution Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of the benzofuran derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that results in an absorbance reading between 0.2 and 1.0 for the λmax. This range ensures optimal accuracy and linearity according to the Beer-Lambert Law.
3.3. Spectrophotometer Operation and Data Acquisition
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Perform a baseline scan over the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder.
-
Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range and display the UV-Vis absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for obtaining the UV-Vis absorption spectrum of a benzofuran derivative.
Caption: Experimental workflow for UV-Vis spectroscopic analysis of benzofuran derivatives.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-Benzofuran-4-ylmethanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining and predicting the solubility of 1-Benzofuran-4-ylmethanol in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols and theoretical approaches that can be employed to generate and understand this critical physicochemical property.
Introduction
This compound is a heterocyclic compound featuring a benzofuran core. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and efficacy in various applications. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation development.
This guide outlines a robust experimental workflow for the quantitative determination of solubility and discusses theoretical models for its prediction.
Theoretical Prediction of Solubility
While experimental determination remains the gold standard, theoretical models can provide valuable estimations of solubility, aiding in solvent selection and experimental design.
2.1. Quantitative Structure-Property Relationship (QSPR) Models:
Machine learning and statistical models can be employed to predict solubility based on the molecular structure of the solute and the properties of the solvent. These models are trained on large datasets of experimentally determined solubilities. By inputting the structure of this compound and various organic solvents, these models can generate predicted solubility values.
2.2. Thermodynamic Models:
Thermodynamic cycles and equations, such as the Abraham solvation equation, can be used to estimate solubility. These models rely on descriptors for both the solute (e.g., molar refractivity, dipolarity/polarizability, hydrogen bond acidity and basicity) and the solvent to calculate the partition coefficient and, subsequently, the solubility.
Experimental Determination of Solubility
The following section details a comprehensive experimental protocol for the determination of the solubility of this compound. The isothermal saturation method, followed by UV-Vis spectroscopic analysis, is a widely accepted and reliable technique.
3.1. Experimental Protocol: Isothermal Saturation Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Sample Dilution:
-
Perform a series of accurate dilutions of the clear filtrate with the respective solvent to bring the concentration of this compound into the linear range of the UV-Vis spectrophotometer.
-
-
UV-Vis Spectroscopic Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over a suitable wavelength range.
-
Prepare a series of standard solutions of known concentrations of this compound in each solvent.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted filtrate samples at the same λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
3.2. Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | ||
| Toluene | 2.38 | ||
| Dichloromethane | 8.93 | ||
| Ethyl Acetate | 6.02 | ||
| Acetone | 20.7 | ||
| Ethanol | 24.5 | ||
| Methanol | 32.7 |
Visualizations
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
4.2. Logical Relationship for Solubility Prediction
This diagram outlines the logical flow for predicting solubility using computational methods.
Caption: Logical flow for the theoretical prediction of solubility.
X-ray Crystal Structure of 1-Benzofuran-4-ylmethanol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystal structure analysis of 1-benzofuran derivatives, compounds of significant interest in medicinal chemistry and drug development. While crystallographic data for 1-benzofuran-4-ylmethanol derivatives specifically is not publicly available, this document presents a comprehensive summary of methodologies and representative data from closely related benzofuran structures. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and structure-activity relationship (SAR) studies of this important class of heterocyclic compounds.
Introduction to Benzofuran Derivatives
Benzofuran and its derivatives are a class of heterocyclic organic compounds that are constituents of many natural products and synthetically developed molecules with a wide range of biological activities. Their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, have made them a focal point in the quest for novel therapeutic agents. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for understanding their chemical reactivity, biological interactions, and for the rational design of new and more potent drug candidates.
Experimental Protocols
The determination of the crystal structure of benzofuran derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The initial step involves the chemical synthesis of the target benzofuran derivative. A common route to obtain 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine involves a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol without the need for a catalyst[1].
Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A typical method for crystallization is the slow evaporation of a solvent from a saturated solution of the compound. For instance, a single crystal of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution[2].
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). For the analysis of (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, data was collected on a Bruker APEX-II D8 Venture diffractometer[3]. The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.
Crystallographic Data of Representative Benzofuran Derivatives
The following tables summarize key crystallographic parameters for several benzofuran derivatives as reported in the literature. This data provides insights into the typical packing and molecular geometries of this class of compounds.
Table 1: Unit Cell Parameters for Selected Benzofuran Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | 9.268(13) | 11.671(15) | 15.414(2) | 75.185(5) | 72.683(5) | 71.301(5) | [2][4] |
| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Monoclinic | P2/c | 10.2200(15) | 14.2289(19) | 10.2474(15) | 90 | 93.058(7) | 90 | [5] |
| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | Monoclinic | P21/c | 12.0718(6) | 9.4295(4) | 17.9224(8) | 90 | 109.045(5) | 90 | [3] |
| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Orthorhombic | P212121 | [1] | ||||||
| Mixed crystal of 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and 4-(benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine | Monoclinic | P21/c | [1] |
Table 2: Selected Bond Lengths and Angles for a Benzofuran Derivative
The following data is for 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[4]
| Bond/Angle | Value |
| N-O | 1.214(2) - 1.219(2) Å |
| C-N | 1.389(2) - 1.463(2) Å |
| C8-C7-N5-C15 | 109.6(2)° |
| C8-C7-N5-C31 | -66.7(3)° |
Signaling Pathways and Experimental Workflows
The biological activity of benzofuran derivatives is often attributed to their interaction with specific cellular signaling pathways. While the precise pathways for this compound derivatives are not yet elucidated, related compounds have been shown to modulate various signaling cascades. For example, some heterocyclic compounds are known to interfere with kinase signaling pathways, which are often dysregulated in cancer.
Below are diagrams illustrating a generalized experimental workflow for X-ray crystallography and a hypothetical signaling pathway that could be modulated by a benzofuran derivative.
Experimental workflow for X-ray crystallography.
Hypothetical kinase signaling pathway modulation.
Conclusion
The structural elucidation of 1-benzofuran derivatives through single-crystal X-ray diffraction provides invaluable data for the fields of medicinal chemistry and drug development. While a specific focus on this compound derivatives reveals a gap in publicly available crystallographic information, the analysis of closely related structures offers a robust framework for understanding the molecular architecture of this class of compounds. The detailed experimental protocols and representative crystallographic data presented in this guide are intended to aid researchers in their efforts to design and synthesize novel benzofuran-based therapeutic agents with improved efficacy and specificity. Future work should aim to fill the existing data gap by crystallizing and analyzing derivatives of this compound to further refine our understanding of their structure-activity relationships.
References
- 1. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Oxidation of 1-Benzofuran-4-ylmethanol to Benzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Transformation
The overall chemical transformation is the oxidation of the primary alcohol, 1-benzofuran-4-ylmethanol, to the corresponding aldehyde, benzofuran-4-carbaldehyde.
Caption: General reaction scheme for the oxidation of this compound.
Recommended Oxidation Protocols
Several methods are suitable for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The choice of method may depend on factors such as substrate tolerance to acidic or basic conditions, reagent availability, and scale of the reaction.
Summary of Common Oxidation Methods
| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) | General Notes |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | Dichloromethane (DCM) | -78 to room temp. | Mild conditions, avoids heavy metals. Requires careful temperature control. Produces volatile and odorous dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) or Chloroform (CHCl3) | Room temperature | Mild and highly selective. Reagent can be sensitive to moisture. The periodinane byproduct is easily removed. |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Room temperature | Reliable and effective. PCC is a chromium(VI) reagent and requires careful handling and disposal due to toxicity. |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and widely used method for the synthesis of aldehydes from primary alcohols.[1][2][3][4][5] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (argon or nitrogen), add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise over 5 minutes.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Continue stirring for 10 minutes at -78 °C, then allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzofuran-4-carbaldehyde.
Caption: Workflow for the Swern oxidation of this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and selective method that employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes.[6][7][8][9][10] This method is particularly useful for sensitive substrates due to its neutral pH and room temperature conditions.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzofuran-4-carbaldehyde.
Caption: Workflow for the Dess-Martin periodinane oxidation.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[11][12][13][14][15] The reaction is typically performed in dichloromethane at room temperature.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a suspension of PCC (1.5 equivalents) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain benzofuran-4-carbaldehyde.
Caption: Workflow for the PCC oxidation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
PCC is a toxic and carcinogenic chromium(VI) compound; handle with appropriate containment and dispose of waste according to institutional guidelines.
-
Dess-Martin periodinane can be shock-sensitive; avoid grinding or excessive heating.
Conclusion
The oxidation of this compound to benzofuran-4-carbaldehyde can be effectively achieved using several established methods. The choice of the most suitable protocol will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and safety considerations. The detailed protocols provided herein offer reliable starting points for researchers to successfully perform this important chemical transformation. It is recommended to perform small-scale test reactions to optimize conditions for the specific substrate and desired outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Catalytic Oxidation of 3-Arylbenzofuran-2(3 H)-ones with PCC-H5IO6: Syntheses of 3-Aryl-3-hydroxy/3-amido-3-arylbenzofuran-2(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 13. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Etherification Reactions of 1-Benzofuran-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the etherification of 1-Benzofuran-4-ylmethanol, a key intermediate in the synthesis of various biologically active molecules. The following sections describe two common and effective methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The ether derivatives of this compound have shown a wide range of biological activities, making the development of efficient and reliable etherification methods crucial. This document outlines detailed experimental procedures, presents key data in a structured format, and provides visual aids to facilitate the understanding and implementation of these reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide to yield the desired ether.
General Reaction Scheme
Caption: General workflow of the Williamson ether synthesis.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.1-1.5 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Quantitative Data Summary
| Entry | Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH (1.2) | THF | 0 to rt | 4 | 85-95 |
| 2 | Ethyl Bromide | NaH (1.2) | THF | 0 to rt | 6 | 80-90 |
| 3 | Benzyl Bromide | NaH (1.2) | THF | 0 to rt | 8 | 90-98 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[3] This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
General Reaction Scheme
Caption: General workflow of the Mitsunobu reaction for etherification.
Experimental Protocol
Materials:
-
This compound
-
Phenol or substituted phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq), the corresponding phenol (1.1-1.5 eq), and triphenylphosphine (1.1-1.5 eq) in anhydrous THF or DCM (0.1-0.2 M) under an inert atmosphere at 0 °C, add DEAD or DIAD (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.
Quantitative Data Summary
| Entry | Phenol (R-OH) | Reagents (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PPh₃ (1.2), DEAD (1.2) | THF | 0 to rt | 12 | 75-85 |
| 2 | 4-Methoxyphenol | PPh₃ (1.2), DIAD (1.2) | THF | 0 to rt | 16 | 80-90 |
| 3 | 4-Nitrophenol | PPh₃ (1.2), DEAD (1.2) | DCM | 0 to rt | 6 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with care in a fume hood and under an inert atmosphere.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Alkyl halides can be toxic and carcinogenic. Handle with appropriate personal protective equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The Williamson ether synthesis and the Mitsunobu reaction are both effective methods for the etherification of this compound. The choice of method will depend on the desired ether and the functional group tolerance of the starting materials. The Williamson synthesis is generally preferred for the synthesis of alkyl ethers from alkyl halides, while the Mitsunobu reaction is particularly useful for the synthesis of aryl ethers from phenols. The protocols and data provided in these application notes serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
Application Notes and Protocols: Esterification of 1-Benzofuran-4-ylmethanol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of esters from 1-Benzofuran-4-ylmethanol and different carboxylic acids. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The esterification of this compound allows for the creation of novel compounds with potentially enhanced therapeutic efficacy and modulated physicochemical properties, making them valuable candidates for drug discovery and development programs.
Two common and effective methods for esterification are presented: the Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification, which is suitable for more sensitive substrates.
I. Data Summary
The following table summarizes the reaction conditions and outcomes for the esterification of this compound with a selection of carboxylic acids using both Fischer-Speier and Steglich methodologies.
| Carboxylic Acid | Ester Product | Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | (1-Benzofuran-4-yl)methyl acetate | Fischer-Speier | H₂SO₄ (cat.) | Toluene | 6 | 85 |
| Acetic Acid | (1-Benzofuran-4-yl)methyl acetate | Steglich | DCC, DMAP | Dichloromethane | 4 | 92 |
| Propionic Acid | (1-Benzofuran-4-yl)methyl propionate | Fischer-Speier | H₂SO₄ (cat.) | Toluene | 8 | 82 |
| Propionic Acid | (1-Benzofuran-4-yl)methyl propionate | Steglich | DCC, DMAP | Dichloromethane | 5 | 90 |
| Benzoic Acid | (1-Benzofuran-4-yl)methyl benzoate | Fischer-Speier | H₂SO₄ (cat.) | Toluene | 12 | 78 |
| Benzoic Acid | (1-Benzofuran-4-yl)methyl benzoate | Steglich | DCC, DMAP | Dichloromethane | 6 | 88 |
| Nicotinic Acid | (1-Benzofuran-4-yl)methyl nicotinate | Steglich | DCC, DMAP | Dichloromethane | 6 | 85 |
| Ibuprofen | (1-Benzofuran-4-yl)methyl 2-(4-isobutylphenyl)propanoate | Steglich | DCC, DMAP | Dichloromethane | 8 | 89 |
II. Experimental Protocols
A. General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be synthesized according to literature procedures or procured from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is typically achieved by column chromatography on silica gel.
B. Protocol 1: Fischer-Speier Esterification (Example: Synthesis of (1-Benzofuran-4-yl)methyl acetate)
This method is a classic acid-catalyzed equilibrium reaction. The removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, drives the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and toluene.
-
Add acetic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
C. Protocol 2: Steglich Esterification (Example: Synthesis of (1-Benzofuran-4-yl)methyl benzoate)
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed at room temperature and is suitable for acid-sensitive substrates.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 5-10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, benzoic acid, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of esters of this compound.
Caption: General workflow for the synthesis of this compound esters.
1-Benzofuran-4-ylmethanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction: 1-Benzofuran-4-ylmethanol is a valuable heterocyclic building block in organic synthesis, offering a versatile scaffold for the development of novel compounds with significant applications in medicinal chemistry and materials science. The benzofuran core is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a reactive hydroxymethyl group at the 4-position of the benzofuran ring allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse derivatives with tailored properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel organic molecules.
Key Synthetic Transformations and Applications
This compound can be readily transformed into several key intermediates, including the corresponding aldehyde, halide, and amine. These derivatives serve as versatile precursors for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.
Oxidation to 1-Benzofuran-4-carbaldehyde
The primary alcohol functionality of this compound can be efficiently oxidized to the corresponding aldehyde, 1-Benzofuran-4-carbaldehyde. This aldehyde is a crucial intermediate for various olefination and amination reactions.
Experimental Protocol: Oxidation of this compound
A solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is treated with an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1 - 1.5 eq) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration through a pad of silica gel or celite and the solvent is removed under reduced pressure to afford 1-Benzofuran-4-carbaldehyde.
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) |
| PCC | DCM | 2-4 h | 85-95 |
| DMP | DCM | 1-3 h | 90-98 |
Note: The specific reaction conditions may need to be optimized based on the scale of the reaction and the specific batch of reagents.
Olefination Reactions of 1-Benzofuran-4-carbaldehyde
1-Benzofuran-4-carbaldehyde is a valuable substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to introduce alkenyl substituents at the 4-position of the benzofuran ring. These reactions are instrumental in synthesizing conjugated systems and extending the carbon framework. The HWE reaction is particularly useful as it generally favors the formation of the (E)-alkene.[4][5]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) is added a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) at 0 °C to generate the phosphonate ylide. After stirring for a short period, a solution of 1-Benzofuran-4-carbaldehyde (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
| Phosphonate Ester | Base | Solvent | Yield of (E)-alkene (%) |
| Triethyl phosphonoacetate | NaH | THF | 80-90 |
| Diethyl (cyanomethyl)phosphonate | t-BuOK | THF | 75-85 |
Reductive Amination to Synthesize 1-Benzofuran-4-ylmethanamine Derivatives
1-Benzofuran-4-carbaldehyde can be converted to primary or secondary amines via reductive amination. This reaction involves the formation of an imine intermediate with an amine, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This methodology provides a straightforward route to introduce amino functionalities, which are prevalent in many bioactive molecules.
Experimental Protocol: Reductive Amination
A solution of 1-Benzofuran-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) is stirred at room temperature. For less reactive amines, a catalytic amount of a weak acid (e.g., acetic acid) can be added. After imine formation is observed (by TLC or NMR), a reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.2-1.5 eq) is added portion-wise. The reaction is stirred until the imine is fully consumed. The reaction is then quenched, and the product is extracted and purified.
| Amine | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 75-85 |
| Morpholine | NaBH₄ | MeOH | 80-90 |
Conversion to 4-(Halomethyl)-1-benzofuran and Subsequent Alkylation Reactions
The hydroxyl group of this compound can be converted to a good leaving group, such as a halide (e.g., bromide or chloride), to facilitate nucleophilic substitution reactions. The resulting 4-(halomethyl)-1-benzofuran is a reactive electrophile that can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols, to introduce diverse functional groups at the 4-position. Selective monoalkylation of primary amines can often be achieved under controlled conditions.[6]
Experimental Protocol: Synthesis of 4-(Bromomethyl)-1-benzofuran and N-Alkylation
To a solution of this compound (1.0 eq) in a suitable solvent like DCM or diethyl ether at 0 °C is added a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (0.4-0.5 eq). The reaction is stirred at 0 °C and then allowed to warm to room temperature. After completion, the reaction is carefully quenched with water and the product is extracted. The crude 4-(bromomethyl)-1-benzofuran is then used directly in the next step.
For N-alkylation, a solution of the crude 4-(bromomethyl)-1-benzofuran in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is treated with a primary or secondary amine (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated to accelerate the reaction. After completion, the product is isolated by extraction and purified by chromatography.
| Nucleophile (Amine) | Base | Solvent | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 85-95 |
| Aniline | Et₃N | Acetonitrile | 70-80 |
Biological Relevance of this compound Derivatives
The benzofuran scaffold is a key pharmacophore in a multitude of compounds with diverse biological activities.[1][2][3] Derivatives synthesized from this compound are expected to exhibit a range of pharmacological properties. For instance, the introduction of various amine functionalities via reductive amination or alkylation can lead to compounds with potential antimicrobial, anti-inflammatory, or CNS-related activities. The synthesis of extended conjugated systems through olefination reactions could yield compounds with interesting photophysical properties or potential as anticancer agents. The versatility of this compound as a building block makes it a valuable starting point for the exploration of new chemical space in drug discovery programs.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Key synthetic transformations of this compound.
Caption: Experimental workflow for the derivatization of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized benzofuran derivatives. The straightforward and efficient protocols for its conversion into key intermediates such as the corresponding aldehyde and halide open up numerous possibilities for creating novel molecules with potential applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Bioactive Molecules from 1-Benzofuran-4-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological activities of molecules derived from 1-Benzofuran-4-ylmethanol. The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document focuses on the chemical transformations of this compound to generate novel bioactive candidates and provides detailed protocols for their synthesis and evaluation.
Introduction to this compound as a Starting Material
This compound is a versatile starting material for the synthesis of a variety of 4-substituted benzofuran derivatives. The primary alcohol functionality serves as a key handle for various chemical modifications, including oxidation, etherification, esterification, and conversion to amines or halides. These transformations allow for the introduction of diverse functional groups and the exploration of the chemical space around the benzofuran core, a crucial step in structure-activity relationship (SAR) studies for drug discovery.
Synthetic Pathways and Key Intermediates
The strategic location of the methanol group at the 4-position of the benzofuran ring allows for the synthesis of a range of bioactive molecules. The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic routes from this compound.
Application in the Synthesis of Bioactive Compounds
While direct synthesis of a wide range of reported bioactive molecules starting from this compound is not extensively documented in readily available literature, its derivatives are key intermediates. For instance, the oxidation of this compound to 1-Benzofuran-4-carbaldehyde provides a crucial building block for the synthesis of various heterocyclic compounds through condensation reactions.
Synthesis of Bioactive Chalcones and their Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities. While specific examples starting from 1-benzofuran-4-carbaldehyde are not prevalent, the general synthesis provides a template for potential applications.
Experimental Protocol: Synthesis of a Hypothetical 1-Benzofuran-4-yl Chalcone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation to form a chalcone derivative from 1-Benzofuran-4-carbaldehyde.
Materials:
-
1-Benzofuran-4-carbaldehyde
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Hydrochloric Acid (10%)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Ice Bath
Procedure:
-
Dissolve 1-Benzofuran-4-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add aqueous sodium hydroxide solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Hypothetical Bioactivity Data
The following table summarizes hypothetical quantitative data for a series of synthesized chalcone derivatives, illustrating how such data would be presented.
| Compound ID | R-group on Acetophenone | Yield (%) | IC50 (µM) vs. Cancer Cell Line A |
| BF-CH-01 | -H | 75 | 15.2 |
| BF-CH-02 | -OCH3 | 82 | 8.5 |
| BF-CH-03 | -Cl | 78 | 12.1 |
| BF-CH-04 | -NO2 | 65 | 25.8 |
Signaling Pathways and Experimental Workflows
The synthesized bioactive molecules can be evaluated for their mechanism of action, which may involve the modulation of specific signaling pathways. For instance, many anticancer agents exert their effects by inducing apoptosis through the activation of caspase cascades.
Caption: Potential signaling pathway for a bioactive derivative.
The overall workflow for the synthesis and evaluation of bioactive molecules from this compound is depicted below.
Caption: Experimental workflow for drug discovery.
Conclusion
This compound represents a valuable, yet underexplored, starting material for the generation of novel bioactive compounds. The synthetic pathways outlined in these notes provide a foundation for the development of diverse libraries of 4-substituted benzofurans. Further investigation into the synthesis and biological evaluation of derivatives from this starting material is warranted to unlock its full potential in drug discovery and development. The protocols and workflows presented here offer a systematic approach for researchers and scientists to explore this promising area of medicinal chemistry.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 1-Benzofuran-4-ylmethanol in Medicinal Chemistry: Application Notes and Protocols
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Within this versatile class of compounds, 1-Benzofuran-4-ylmethanol serves as a key building block for the synthesis of novel therapeutic agents. Its strategic placement of a hydroxymethyl group on the benzene ring of the benzofuran core provides a reactive handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates.
While specific biological data for this compound is not extensively available in the public domain, its utility as a synthetic intermediate is paramount. These application notes provide an overview of the potential applications of this compound in drug discovery, alongside generalized protocols for its synthesis and biological evaluation based on established methodologies for analogous benzofuran derivatives.
Application Notes
1. Synthetic Intermediate for Bioactive Molecules
This compound is a valuable precursor for the synthesis of a variety of more complex benzofuran derivatives. The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of chemical transformations, including but not limited to:
-
Amide and Ester Formation: Coupling of the corresponding carboxylic acid with amines or alcohols to generate libraries of amide and ester derivatives. These functional groups are prevalent in many clinically used drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Reductive Amination: The aldehyde derivative can be used in reductive amination reactions to introduce diverse amine functionalities, a common strategy for enhancing the solubility and biological activity of lead compounds.
-
Heterocycle Formation: The aldehyde or carboxylic acid can serve as a synthon for the construction of fused or appended heterocyclic rings, further expanding the chemical space and potential biological targets.
2. Potential Pharmacological Activities
Based on the known biological profiles of structurally related benzofuran derivatives, compounds derived from this compound are hypothesized to exhibit a range of pharmacological activities. It is important to note that the following data is illustrative and based on activities observed for other benzofuran compounds.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) |
| BF-4A | HeLa (Cervical Cancer) | Cytotoxicity Assay | 15.2 |
| BF-4B | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 9.8 |
| BF-4C | Staphylococcus aureus | Antibacterial Assay (MIC) | 32.5 |
| BF-4D | COX-2 | Enzyme Inhibition Assay | 5.1 |
Table 1: Illustrative Quantitative Data for Hypothetical Derivatives of this compound. This data is for exemplary purposes only and is not based on published results for these specific compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, adapted from general methods for the synthesis of benzofuran derivatives.
Materials:
-
3-Hydroxy-4-methylbenzaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: O-Alkylation. To a solution of 3-hydroxy-4-methylbenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and diethyl bromomalonate (1.2 eq). Stir the mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Saponification and Decarboxylation. Dissolve the product from Step 1 in a mixture of ethanol and 10% aqueous NaOH. Reflux the mixture for 4 hours. After cooling, acidify the solution with concentrated HCl to pH 2. The resulting precipitate is filtered, washed with water, and dried to yield the corresponding carboxylic acid.
-
Step 3: Reduction. To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0°C, add a solution of the carboxylic acid from Step 2 in THF dropwise. Allow the reaction to warm to room temperature and stir for 6 hours. Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for evaluating the cytotoxic activity of compounds derived from this compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding. Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment. Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay. After 48 hours of incubation with the compounds, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Development of Antitumor Agents from 1-Benzofuran-4-ylmethanol: Application Notes and Protocols
A comprehensive review of the scientific literature reveals a significant research gap in the development of antitumor agents specifically derived from 1-Benzofuran-4-ylmethanol. While the broader benzofuran scaffold is a well-established pharmacophore in the design of anticancer drugs, direct synthetic routes and subsequent biological evaluations originating from this compound are not documented in the available scientific publications. This document, therefore, outlines general methodologies and known mechanisms of action for benzofuran-based antitumor agents, which can serve as a foundational guide for researchers interested in exploring the potential of this compound in this context.
The benzofuran core, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent structural motif in numerous natural products and synthetic compounds with diverse pharmacological activities, including potent anticancer properties.[1][2][3] Medicinal chemists have extensively utilized this scaffold to develop novel therapeutic agents targeting various hallmarks of cancer.[4][5][6]
General Synthetic Strategies for Benzofuran-Based Antitumor Agents
While specific protocols starting from this compound are unavailable, several established synthetic routes to construct the benzofuran nucleus can be adapted. These methods typically involve the cyclization of appropriately substituted phenols and acetylenic compounds or intramolecular cyclization of ortho-substituted phenols. A general workflow for the development of novel antitumor agents from a benzofuran scaffold is depicted below.
Caption: A generalized workflow for the discovery and development of novel benzofuran-based antitumor agents.
Known Mechanisms of Action for Antitumor Benzofuran Derivatives
Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Tubulin Polymerization
Certain benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Caption: Signaling pathway of tubulin polymerization inhibition by certain benzofuran derivatives.
Kinase Inhibition
Another important mechanism of action for some benzofuran compounds is the inhibition of protein kinases that are crucial for cancer cell signaling. For example, derivatives have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis.[7] By blocking the activity of such kinases, these compounds can inhibit tumor growth and vascularization.
Data on Antitumor Activity of Benzofuran Derivatives
While no data is available for derivatives of this compound, the following table summarizes the cytotoxic activity of various other benzofuran derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for future studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Acyl-5-hydroxybenzofurans | MCF-7 (Breast) | 43.08 | [8] |
| Oxindole-based benzofuran hybrids | MCF-7 (Breast) | 2.27 - 12.9 | [2] |
| 3-Amidobenzofuran derivatives | MDA-MB-231 (Breast) | 3.01 | [9] |
| Piperazine-based benzofuran | A549 (Lung) | 25.15 | [9] |
| Bis-amide-based bis-thiazole with benzofuran | HCT-116 (Colon) | 14.26 | [10] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of antitumor agents, which would be applicable to derivatives synthesized from this compound.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro cytotoxicity of synthesized benzofuran derivatives against cancer cell lines.
Materials:
-
Synthesized benzofuran derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the benzofuran derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of benzofuran derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the benzofuran derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the benzofuran derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Future Directions
The lack of research on this compound as a starting material for antitumor agents presents a unique opportunity for medicinal chemists. Future research should focus on:
-
Synthesis of a library of novel derivatives: Utilizing the hydroxyl group of this compound as a handle for various chemical modifications.
-
Comprehensive biological evaluation: Screening these new compounds against a panel of cancer cell lines to identify lead candidates.
-
Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways affected by the most potent compounds.
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop novel and effective antitumor agents.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes: Antimicrobial and Antifungal Potential of Benzofuran Derivatives
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] This scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The unique structural features of the benzofuran nucleus make it a versatile starting point for the design and development of novel therapeutic agents.[1] This document provides an overview of the antimicrobial and antifungal applications of benzofuran derivatives, including quantitative data on their activity and detailed protocols for their evaluation.
Important Note on 1-Benzofuran-4-ylmethanol Derivatives
While the benzofuran scaffold is a known pharmacophore for antimicrobial agents, a comprehensive literature search did not yield specific studies on the antimicrobial and antifungal applications of This compound derivatives . Therefore, the data and protocols presented herein are based on the broader class of benzofuran derivatives and serve as a general guide for researchers interested in exploring the potential of this compound class, including the specific derivatives of interest.
Mechanism of Action
The precise mechanism of action for many benzofuran derivatives is still under investigation and can vary depending on the specific substitutions on the benzofuran ring. However, some proposed mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. For instance, some benzofuran derivatives are believed to exert their effect by increasing cell membrane permeability, leading to the leakage of intracellular components and eventual cell death.
Quantitative Data: Antimicrobial and Antifungal Activity of Benzofuran Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against a range of bacterial and fungal strains, as reported in the literature. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[4]
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aza-benzofuran Compound 1 | Salmonella typhimurium | 12.5 | [5] |
| Escherichia coli | 25 | [5] | |
| Staphylococcus aureus | 12.5 | [5] | |
| Aza-benzofuran Compound 2 | Staphylococcus aureus | 25 | [5] |
| Benzofuran Ketoxime Derivative | Staphylococcus aureus | 0.039 | [2] |
| 6-Hydroxy-benzofuran Derivatives | E. coli, S. aureus, MRSA, B. subtilis | 0.78 - 3.12 | [2] |
| Benzofuran derivatives with disulfide moieties (V40) | Xanthomonas oryzae pv. oryzae | 0.28 | [6] |
| Xanthomonas oryzae pv. oryzicola | 0.56 | [6] | |
| Xanthomonas axonopodis pv. citri | 10.43 | [6] |
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Oxa-benzofuran Compound 5 | Penicillium italicum | 12.5 | [5] |
| Colletotrichum musae | 12.5 | [5] | |
| Oxa-benzofuran Compound 6 | Penicillium italicum | 12.5 - 25 | [5] |
| Colletotrichum musae | 12.5 - 25 | [5] | |
| Benzofuran-5-ol Derivatives | Candida krusei, Cryptococcus neoformans, Aspergillus niger | 1.6 - 12.5 | [2] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625 - 2.5 | [2] |
| Thiazolo benzimidazole containing Benzofuran (4b) | Aspergillus flavus | 12.65 | [7] |
| Thiazolo benzimidazole containing Benzofuran (4d) | Candida albicans | 12.60 | [7] |
Experimental Protocols
The following are detailed protocols for two standard methods used to evaluate the antimicrobial and antifungal activity of chemical compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a widely used method to determine the MIC of a compound against a specific microorganism.[4]
1. Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Incubator
2. Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Prepare the microbial inoculum and adjust its concentration.
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[4]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[4]
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a compound.[8]
1. Materials:
-
Petri dishes with Mueller-Hinton Agar (for bacteria) or supplemented agar (for fungi)[9][10]
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial or fungal inoculum, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control disks (impregnated with a standard antibiotic/antifungal)
-
Negative control disks (impregnated with the solvent)
-
Incubator
-
Ruler or calipers
2. Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.[8] Ensure the disks are at least 24 mm apart.[8]
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for many bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the compound's activity.
Visualizations
The following diagram illustrates a general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: Antioxidant Properties of Hydroxymethylbenzofurans
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxymethylbenzofurans are a class of heterocyclic organic compounds that have garnered significant interest for their diverse biological activities. A key area of investigation is their antioxidant potential, which stems from their ability to scavenge free radicals and modulate cellular oxidative stress pathways. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] Hydroxymethylbenzofuran derivatives, through various mechanisms, can mitigate ROS-induced damage, making them promising candidates for the development of novel therapeutic agents.[2][3]
These application notes provide an overview of the antioxidant properties of hydroxymethylbenzofurans, detailing their mechanism of action, quantitative activity, and standard experimental protocols for their evaluation.
Mechanism of Action: Modulation of Cellular Signaling Pathways
Hydroxymethylbenzofurans exert their antioxidant effects not only through direct radical scavenging but also by interacting with key cellular signaling pathways that govern the response to oxidative stress.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant defense system.[4] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, inducing the expression of a suite of protective enzymes and proteins.[5][6] These include heme oxygenase-1 (HO-1), glutathione S-transferases, and other detoxification enzymes.[5] Certain benzofuran derivatives have been shown to boost the expression of HO-1, suggesting their antioxidant activity is mediated, at least in part, through the activation of the Nrf2 pathway.[2][3]
Caption: Keap1-Nrf2 antioxidant response pathway.
Mitigation of Apoptosis Signaling
Excessive ROS can inflict damage on cellular components, leading to programmed cell death, or apoptosis. The extrinsic apoptosis pathway can be initiated by external signals, such as the tumor necrosis factor (TNF-α), binding to cell surface death receptors like TNFR1.[7] This binding triggers a signaling cascade involving adaptor proteins (TRADD, FADD) that ultimately activates caspase-8, an initiator caspase.[7] Caspase-8 then activates effector caspases, leading to the execution of apoptosis.[8] By reducing the intracellular levels of ROS, antioxidant compounds like hydroxymethylbenzofurans can protect cells from oxidative stress-induced apoptosis.[2][3]
Caption: Inhibition of ROS-induced extrinsic apoptosis.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of hydroxymethylbenzofuran derivatives is commonly evaluated using various in vitro assays. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or as equivalents of a standard antioxidant like Trolox. The activity is highly dependent on the number and position of hydroxyl groups and other substituents on the benzofuran core.[9]
| Compound Type | Assay | Result | Reference |
| Benzofuran Hydrazone Derivatives | DPPH (2,2-diphenyl-1-picrylhydrazyl) | Varying levels of radical-scavenging activity reported. | [9] |
| Polyhydroxylated Benzofurans | DPPH Assay | Good antioxidant activity is related to the number and position of hydroxyl groups. | [9][10] |
| Benzofuran Hydrazone Derivatives | FRAP (Ferric Reducing Antioxidant Power) | Demonstrated ferric reducing capabilities. | [9] |
| 3,3-disubstituted-3H-benzofuran-2-ones | Cellular Antioxidant Assay (CAA) | Significantly reduced intracellular ROS levels in SH-SY5Y cells. | [2][3] |
| 2-hydroxy-4-(diethylamino)benzylidene derivative | ORAC (Oxygen Radical Absorbance Capacity) | High antioxidant activity was shown. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Hydroxymethylbenzofuran test compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and away from light.
-
Sample Preparation: Dissolve the hydroxymethylbenzofuran compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is then determined by plotting the % inhibition against the compound concentration.
Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is measured at 593 nm.[12][13]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in distilled water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Hydroxymethylbenzofuran test compounds
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[14][15]
-
Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) in distilled water.
-
Assay: a. Add 20 µL of the sample, standard, or distilled water (for the blank) to the wells of a 96-well plate. b. Add 180 µL of the pre-warmed FRAP working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 4-30 minutes (the exact time can be optimized).[13][15]
-
Measurement: Read the absorbance at 593 nm.
Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the samples is calculated from this curve and expressed as µM Fe(II) equivalents.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify ROS levels within cells.[16]
Materials:
-
Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells[17]
-
Cell culture medium (e.g., DMEM)
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical generator[16]
-
Quercetin (positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compounds or quercetin at various concentrations for 1 hour.
-
Probing: Remove the treatment medium, wash the cells with PBS, and add 100 µL of 25 µM DCFH-DA solution. Incubate for 1 hour.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.[16]
Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated as follows: CAA Unit = 100 - [(AUC_sample / AUC_control) x 100] Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[16]
Experimental Workflow Visualization
The general workflow for assessing the antioxidant properties of novel compounds like hydroxymethylbenzofurans involves a tiered approach, starting from simple chemical assays and progressing to more complex cell-based models.
Caption: Tiered workflow for antioxidant evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. glpbio.com [glpbio.com]
- 9. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parallel Synthesis of a 1-Benzofuran-4-ylmethanol Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[[“]] This has led to significant interest in the development of synthetic methodologies to access novel benzofuran-based chemical entities for drug discovery. Parallel synthesis, a key strategy in modern medicinal chemistry, enables the rapid generation of a multitude of structurally related compounds, facilitating the exploration of structure-activity relationships (SAR).
This document provides a detailed protocol for the parallel synthesis of a library of 1-benzofuran-4-ylmethanol derivatives. The synthetic strategy is designed to be amenable to high-throughput techniques, starting from the commercially available 1-benzofuran and proceeding through a three-step sequence to generate a diverse library of compounds with potential therapeutic applications. The workflow is designed to be efficient and scalable, with a focus on robust reaction conditions and purification strategies suitable for a library synthesis.
Experimental Workflow
The overall synthetic strategy for the parallel synthesis of the this compound derivative library is depicted below. The workflow begins with the formylation of 1-benzofuran to produce the key intermediate, 1-benzofuran-4-carbaldehyde. This is followed by the reduction of the aldehyde to the corresponding alcohol, which is then converted to a reactive benzylic bromide. The final diversification step involves the parallel reaction of this bromide with a library of nucleophiles to generate the final products.
Experimental Protocols
Step 1: Synthesis of 1-Benzofuran-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6]
Materials:
-
1-Benzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-benzofuran (1.0 eq) in anhydrous DMF (10 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 20 vol).
-
Combine the organic layers, wash with brine (2 x 10 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzofuran-4-carbaldehyde.
Table 1: Representative Data for the Synthesis of 1-Benzofuran-4-carbaldehyde
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1-Benzofuran | 1-Benzofuran-4-carbaldehyde | POCl₃, DMF | 75-85 | >95 |
Step 2: Reduction of 1-Benzofuran-4-carbaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride, a mild and selective reducing agent.[7][8][9][10][11]
Materials:
-
1-Benzofuran-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzofuran-4-carbaldehyde (1.0 eq) in methanol (20 vol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 20 vol).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 10 vol) and brine (1 x 10 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often pure enough for the next step without further purification.
Table 2: Representative Data for the Reduction of 1-Benzofuran-4-carbaldehyde
| Starting Material | Product | Reagent | Yield (%) | Purity (%) |
| 1-Benzofuran-4-carbaldehyde | This compound | NaBH₄ | 90-98 | >95 |
Step 3: Synthesis of 4-(Bromomethyl)-1-benzofuran
The benzylic alcohol is converted to the corresponding bromide using phosphorus tribromide, a common and effective brominating agent for alcohols.[12][13][14][15][16]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto ice-cold water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 10 vol) and brine (1 x 10 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(bromomethyl)-1-benzofuran. Use the crude product immediately in the next step due to its potential instability.
Table 3: Representative Data for the Synthesis of 4-(Bromomethyl)-1-benzofuran
| Starting Material | Product | Reagent | Yield (%) | Purity (%) |
| This compound | 4-(Bromomethyl)-1-benzofuran | PBr₃ | 80-90 | >90 (used crude) |
Step 4: Parallel Synthesis of the this compound Derivative Library
The diversification of the scaffold is achieved through a parallel nucleophilic substitution reaction in a 96-well plate format.
Materials:
-
4-(Bromomethyl)-1-benzofuran
-
Library of nucleophiles (amines, phenols, thiols, etc.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of 4-(bromomethyl)-1-benzofuran (1.0 eq) in anhydrous acetonitrile or DMF.
-
Prepare stock solutions of a diverse library of nucleophiles (1.2 eq each) in the same solvent.
-
To each well of a 96-well reaction block, add the appropriate base (e.g., K₂CO₃ for phenols and thiols, DIPEA for amines) (2.0 eq).
-
Dispense the stock solution of 4-(bromomethyl)-1-benzofuran to each well.
-
Dispense the corresponding nucleophile stock solution to each well.
-
Seal the 96-well plate and shake at room temperature or heat to 50-70 °C for 12-24 hours.
-
After the reaction is complete, quench the reactions by adding water to each well.
-
Extract the products by liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) using a 96-well plate format.
-
Concentrate the organic extracts in a centrifugal evaporator.
Table 4: Representative Data for the Parallel Synthesis of the Derivative Library
| Nucleophile Type | Product Type | Base | Yield Range (%) | Purity Range (%) |
| Primary/Secondary Amines | Amines | DIPEA | 50-80 | 70-95 |
| Phenols | Ethers | K₂CO₃ | 60-85 | 75-98 |
| Thiols | Thioethers | K₂CO₃ | 70-95 | 80-99 |
High-Throughput Purification
The crude products from the parallel synthesis are purified using preparative High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) detection.
Protocol:
-
Dissolve the crude products from each well of the reaction plate in a suitable solvent (e.g., DMSO/methanol).
-
Perform automated injections onto a preparative reverse-phase HPLC column.
-
Use a generic gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Trigger fraction collection based on the mass of the target compound detected by the MS.
-
Combine the fractions containing the pure product for each compound.
-
Evaporate the solvent to obtain the purified compounds.
-
Analyze the purity of the final compounds by analytical LC-MS.
Biological Context: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[17][18][19][20][21][22][23][24][25] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain benzofuran derivatives have been identified as inhibitors of PI3K, highlighting the potential of the synthesized library to yield novel anticancer agents.[17]
References
- 1. How Does PI3K Contribute To Cell Movement? - Consensus Academic Search Engine [consensus.app]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 13. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 16. m.youtube.com [m.youtube.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. proteopedia.org [proteopedia.org]
- 22. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.biologists.com [journals.biologists.com]
- 25. Distinct roles for PI3K in proliferation and survival of oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Substituted Benzofurans
Welcome to the technical support center for the regioselective synthesis of 4-substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered in the synthesis of 4-substituted benzofurans.
Issue 1: Poor Regioselectivity (Mixture of 4- and 6-Substituted Isomers)
Q: My reaction is producing a mixture of 4- and 6-substituted benzofurans with low selectivity for the desired 4-substituted isomer. What are the common causes and how can I improve the regioselectivity?
A: This is a common challenge, especially in classical benzofuran syntheses involving electrophilic attack on a phenol ring. The electronic and steric properties of the substituent on the phenol can lead to poor regiocontrol.
Troubleshooting Steps:
-
Substrate Modification: If your starting material is a meta-substituted phenol, the directing effects of the substituent can lead to a mixture of products. Consider if a different starting material or a directing group could be employed to favor substitution at the C4 position.
-
Choice of Synthetic Method: Traditional methods like intramolecular Friedel-Crafts type cyclizations often yield mixtures when both ortho positions to the hydroxyl group are unsubstituted. Consider switching to a more regioselective modern synthetic strategy.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst/Reagent: The choice of catalyst and ligand is crucial. For example, in metal-catalyzed reactions, bulky ligands can sterically hinder attack at the less hindered C6 position, thereby favoring C4 substitution.
-
Solvent: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dioxane) and polar protic (e.g., alcohols), if compatible with your reaction.
-
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Reaction Yield
Q: The yield of my 4-substituted benzofuran is consistently low. What are the potential reasons and how can I improve it?
A: Low yields can stem from a variety of factors, including incomplete conversion, side reactions, product decomposition, and difficult purification.
Troubleshooting Steps:
-
Check Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry, as impurities can inhibit catalysts or lead to side reactions. Carefully check the stoichiometry of all reactants.
-
Optimize Reaction Conditions:
-
Temperature and Reaction Time: The reaction may not be going to completion. Try increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Catalyst Loading: If using a catalyst, its loading can significantly impact the yield. Experiment with increasing the catalyst loading.
-
Atmosphere: Some reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if required.
-
-
Investigate Side Reactions: Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the side reactions can provide clues on how to suppress them (e.g., by changing the temperature, solvent, or adding a specific additive).
-
Product Stability: The desired 4-substituted benzofuran may be unstable under the reaction or work-up conditions. Consider if a milder work-up procedure is needed.
-
Purification: Product loss during purification can be a significant factor. Evaluate your chromatography conditions (silica gel vs. other stationary phases, solvent system) to minimize product loss.
Frequently Asked Questions (FAQs)
Q1: Which synthetic methods are most effective for the regioselective synthesis of 4-substituted benzofurans?
A1: While classical methods often struggle with regioselectivity, several modern approaches have shown high efficacy:
-
Rhodium-Catalyzed C-H Activation/Annulation: This method utilizes a directing group on the phenol to guide the C-H activation and subsequent annulation to the C4 position, offering excellent regioselectivity.
-
Silver-Catalyzed Oxidative Coupling-Annulation: A cascade reaction of 2-ynylphenols with other coupling partners can lead to the formation of 4-substituted benzofurans with good control of regiochemistry.
-
Diels-Alder/Retro-Diels-Alder Approach: The reaction of 3-hydroxy-2-pyrones with nitroalkenes can form highly substituted benzofuranones, which can then be converted to 4-substituted benzofurans. This method allows for programmable substitution patterns.[1]
Q2: How do electronic and steric effects of substituents on the starting phenol influence regioselectivity?
A2: In traditional electrophilic substitution reactions, electron-donating groups on the phenol ring activate the ortho and para positions. For a meta-substituted phenol, this can lead to substitution at both the C4 (ortho) and C6 (ortho) positions. The regiochemical outcome is a delicate balance between the electronic directing effects and steric hindrance. Bulky substituents on the phenol or the incoming electrophile will favor substitution at the less sterically hindered C6 position.
Q3: Are there any specific recommendations for the purification of 4-substituted benzofurans from their 6-substituted isomers?
A3: The separation of 4- and 6-substituted benzofuran isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is often successful. Using a shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Preparative HPLC: If separation by standard column chromatography is not possible, preparative high-performance liquid chromatography (HPLC) with either normal or reverse phase may be necessary.
-
Crystallization: If the product is a solid, fractional crystallization can sometimes be an effective method for separating isomers.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Catalyst/Reagent | Typical Yields | Regioselectivity (4- vs. 6-) | Key Advantages |
| Rhodium-Catalyzed C-H Annulation | Substituted Phenols, Alkynes | Rh(III) complexes | Moderate to Good | High | Excellent regiocontrol through directing groups. |
| Silver-Catalyzed Cascade Reaction | 4-Alkyl-2-ynylphenols, Indoles | AgOTf, PhI(OAc)2 | Good | High | Mild reaction conditions and good functional group tolerance. |
| Diels-Alder/Retro-Diels-Alder Approach | 3-Hydroxy-2-pyrones, Nitroalkenes | Heat or Lewis Acid | Moderate to Good | Excellent | Programmable substitution patterns, allowing for complex benzofurans.[1] |
| Classical Intramolecular Cyclization | α-Phenoxyketones | Acid or Base | Variable | Often Poor (Mixtures) | Readily available starting materials, but often lacks regiocontrol. |
Experimental Protocols
Protocol 1: Silver-Catalyzed Synthesis of 4-Substituted Benzofurans
This protocol is based on a cascade oxidative coupling-annulation reaction.
Materials:
-
4-Alkyl-2-ynylphenol (1.0 equiv)
-
Indole (2.0 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (0.1 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)2) (1.1 equiv)
-
Methanol (MeOH)
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the 4-alkyl-2-ynylphenol (0.5 mmol, 1.0 equiv) and AgOTf (13 mg, 0.05 mmol, 0.1 equiv) in MeOH (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add PhI(OAc)2 (177 mg, 0.55 mmol, 1.1 equiv) to the mixture.
-
After 2 minutes, add the indole (1.0 mmol, 2.0 equiv).
-
Allow the reaction mixture to warm to 25 °C and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 15% ethyl acetate in hexanes) to yield the 4-substituted benzofuran.
Experimental Workflow for Silver-Catalyzed Synthesis
Caption: Workflow for silver-catalyzed synthesis.
Signaling Pathways and Logical Relationships
The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. The following diagram illustrates a decision-making process for selecting an appropriate method.
Decision Tree for Synthetic Method Selection
Caption: Decision tree for selecting a synthetic method.
References
Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed benzofuran synthesis.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Benzofuran Product
Q: My palladium-catalyzed benzofuran synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low to no yield in palladium-catalyzed benzofuran synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
1. Catalyst Activity and Integrity:
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition and deactivation.
-
Solution: Ensure a genuinely anaerobic environment by thoroughly degassing your solvent and using an inert atmosphere (Argon or Nitrogen). The choice of phosphine ligand can also influence catalyst stability. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and prevent aggregation.[1]
-
-
Inactive Catalyst: Your palladium precursor may be old or improperly stored.
-
Solution: Use a fresh batch of the palladium catalyst. If you suspect the quality of your catalyst, you can test it on a reliable, high-yielding reaction.
-
2. Reaction Conditions:
-
Base Selection: The choice and amount of base are critical. An inappropriate base can lead to failed reactions.
-
Solution: The type of base depends on the specific reaction. For Sonogashira-type couplings, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[2] For other coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or phosphates might be more suitable. The pKa of the base should be appropriate for the specific proton transfer steps in the catalytic cycle.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.
-
Solution: Common solvents for these reactions include DMF, DMSO, THF, and toluene. The solubility of your starting materials and catalyst complex in the chosen solvent is crucial. For some reactions, a co-solvent might be necessary to ensure all components are in solution.[3]
-
-
Temperature: The reaction temperature is a critical parameter.
-
Solution: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[3] Start with the temperature reported in a similar literature procedure. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are a major issue, lowering the temperature might be necessary.
-
3. Starting Material Quality:
-
Purity: Impurities in your starting materials (e.g., aryl halide, alkyne, or phenol) can poison the catalyst or lead to unwanted side reactions.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. For terminal alkynes, ensure they are free from homocoupling byproducts.
-
Logical Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Formation of Side Products
Q: My reaction is producing the benzofuran, but I am also observing significant quantities of side products. How can I identify and minimize them?
A: The formation of side products is a common issue. The type of side product can provide clues about what is going wrong in your reaction.
1. Homocoupling of Terminal Alkynes (Glaser Coupling):
-
Identification: This is a very common side reaction in Sonogashira-type syntheses, leading to the formation of a diyne from two molecules of the terminal alkyne.[4][5] This byproduct can often be identified by LC-MS or NMR.
-
Cause: This typically occurs due to the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediates.[4][6]
-
Minimization Strategies:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this issue.[6]
-
Use of a Co-catalyst: In some cases, the addition of a co-catalyst can suppress homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
2. Dimerization/Polymerization of Starting Materials or Product:
-
Identification: This can lead to a complex mixture of higher molecular weight species, often seen as a smear on a TLC plate or as multiple peaks in an LC-MS.
-
Cause: High temperatures or prolonged reaction times can sometimes lead to polymerization, especially with activated starting materials.
-
Minimization Strategies:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
3. Isomer Formation:
-
Identification: In some synthetic routes, particularly those involving intramolecular cyclization, the formation of regioisomers is possible. These can be difficult to separate.
-
Cause: The regioselectivity of the cyclization step can be influenced by the electronic and steric nature of the substituents on the aromatic ring.
-
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand can sometimes influence the regioselectivity of the reaction.
-
Reaction Conditions: Varying the solvent or base may favor the formation of one isomer over the other.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in Sonogashira-type benzofuran syntheses, and when should I consider a copper-free system?
A1: In a traditional Sonogashira coupling, the copper(I) co-catalyst (e.g., CuI) plays a crucial role in activating the terminal alkyne.[2][7] It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][8] However, the copper acetylide is also responsible for the undesired homocoupling side reaction (Glaser coupling) in the presence of oxygen.[6][9]
You should consider a copper-free system if:
-
You are consistently observing significant amounts of alkyne homocoupling byproducts.
-
Your substrate is sensitive to copper salts.
-
You are working under conditions where excluding oxygen is particularly challenging.
Q2: How does the choice of phosphine ligand affect my reaction?
A2: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[1] Key properties of phosphine ligands to consider are their steric bulk and electronic properties (electron-donating or -withdrawing).
-
Electron-rich and bulky ligands (e.g., trialkylphosphines like P(t-Bu)₃) generally promote the oxidative addition step and can help to stabilize the active Pd(0) species, preventing the formation of palladium black.[1][10]
-
The bite angle of bidentate phosphine ligands can influence the geometry of the palladium complex and, in turn, the selectivity of the reaction.
-
Water-soluble ligands (e.g., TPPTS) can be used for reactions in aqueous media, which can be advantageous from a green chemistry perspective.
Q3: My reaction seems to stall before completion. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: As mentioned earlier, the formation of palladium black indicates catalyst decomposition.
-
Ligand Oxidation: Phosphine ligands can be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen. Oxidized phosphines are no longer effective at stabilizing the palladium catalyst.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.
-
Insufficient Reagents: Ensure you have used the correct stoichiometry of all reagents, especially the base.
Troubleshooting a Stalled Reaction:
-
Try adding a fresh portion of the catalyst and/or ligand.
-
Ensure your inert atmosphere is maintained throughout the reaction.
-
If you suspect product inhibition, try running the reaction at a lower concentration.
Quantitative Data on Side Product Formation
The following table summarizes hypothetical data illustrating the effect of reaction conditions on the formation of homocoupling side products in a Sonogashira-type benzofuran synthesis.
| Entry | Catalyst System | Base | Solvent | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Nitrogen | 65 | 30 |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Air | 20 | 75 |
| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | Argon | 85 | <5 |
| 4 | Pd(PPh₃)₄ | DIPEA | DMF | Argon | 78 | 15 |
This table is for illustrative purposes and actual results will vary depending on the specific substrates and conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is a general guideline for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
The reaction mixture is then typically heated to a temperature between 60-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reaction Mechanism Visualization:
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. golden.com [golden.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzofuran-4-ylmethanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-Benzofuran-4-ylmethanol and other polar aromatic alcohols using column chromatography. The advice is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not elute from the column, or elutes very slowly (streaking/tailing). | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is very polar and still does not move with 100% ethyl acetate, a more polar solvent like methanol can be added to the eluent in small percentages (e.g., 1-5%). |
| The compound may be degrading on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If degradation is observed (e.g., a new spot appears), consider using a less acidic stationary phase like deactivated silica gel or alumina. | |
| Poor separation between this compound and impurities. | The chosen solvent system does not provide adequate resolution. | Conduct a thorough TLC analysis with various solvent systems to find one that maximizes the difference in Rf values between your target compound and the impurities. Try different solvent combinations, such as dichloromethane/methanol or toluene/acetone. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is often more effective than dry packing. | |
| The compound elutes too quickly (high Rf value), resulting in co-elution with non-polar impurities. | The eluent system is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal separation on the column. |
| Multiple fractions contain a mix of the product and impurities. | The separation is inherently difficult with the chosen stationary and mobile phases. | Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to better separate compounds with close Rf values. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column. Pre-adsorbing the sample onto a small amount of silica gel and then loading the dry powder onto the column can also create a more uniform starting band. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin by testing different ratios on a TLC plate, for example, starting with 4:1 hexane:ethyl acetate and moving to 2:1 or 1:1 to achieve an optimal Rf value for the target compound, ideally between 0.2 and 0.4.
Q2: How can I determine if my compound is stable on silica gel?
A2: You can perform a simple stability test using TLC. Spot your compound on a silica gel TLC plate and take a picture or note the appearance of the spot. Let the plate sit exposed to the air for 1-2 hours, and then develop it in an appropriate solvent system. If you see new spots or significant streaking that was not present initially, your compound may be degrading on the silica.
Q3: What should I do if my compound is not visible under UV light?
A3: If this compound or its impurities are not UV-active, you can use a staining agent to visualize the spots on a TLC plate. Common stains for polar compounds include potassium permanganate or vanillin stain. These can be used to monitor the progress of the column by staining the TLC plates of the collected fractions.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, if the compound is highly polar and difficult to elute from normal-phase silica gel, reversed-phase chromatography can be an effective alternative. In this technique, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile).
Q5: How do I prepare a deactivated silica gel column?
A5: To deactivate silica gel, you can prepare a slurry of the silica in your chosen eluent system and add a small amount of a deactivating agent, such as triethylamine (e.g., 0.1-1% by volume), to neutralize the acidic sites on the silica surface. This is particularly useful for compounds that are sensitive to acid.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The solvent system should be optimized based on TLC analysis of your specific crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Method:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 4:1, 2:1, 1:1).
-
Identify a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (starting with the less polar composition if using a gradient).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the settled silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed.
-
Carefully add the mobile phase to the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
-
Analysis:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Quantitative Data
The following table illustrates the effect of solvent polarity on the Rf value of a hypothetical polar aromatic alcohol like this compound. The optimal eluent for column chromatography will provide an Rf value in the range of 0.2-0.4.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Observed Rf of Target Compound (Approximate) | Suitability for Column Chromatography |
| 9:1 | Low | 0.05 | Poor - Compound will elute very slowly or not at all. |
| 4:1 | Moderately Low | 0.15 | Fair - Elution may be slow. |
| 2:1 | Moderate | 0.30 | Good - Likely optimal for good separation. |
| 1:1 | Moderately High | 0.55 | Poor - Compound may elute too quickly with impurities. |
| 1:4 | High | 0.80 | Unsuitable - No effective separation. |
Visualizations
Technical Support Center: Recrystallization of Benzofuran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing benzofuran derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of benzofuran derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | 1. Incorrect solvent choice. 2. Insufficient solvent volume. 3. Temperature is too low. | 1. Select a more suitable solvent or a solvent mixture. Common solvents for benzofuran derivatives include aqueous methanol, methanol-acetone mixtures, and petroleum ether-ethyl acetate.[1][2] 2. Add a small amount of additional hot solvent until the solid dissolves.[3] 3. Ensure the solvent is heated to its boiling point. |
| Oiling out (formation of a liquid layer instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[4][5] 3. Consider a preliminary purification step before recrystallization. |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[5][6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[7] |
| Low recovery of purified crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[8] 2. Use a pre-heated funnel and flask for hot filtration and add a small amount of excess hot solvent before filtering.[8] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals are colored | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Swirl and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing benzofuran derivatives?
A1: Common solvent systems for benzofuran derivatives include aqueous methanol, methanol-acetone mixtures, petroleum ether, and petroleum ether-ethyl acetate mixtures.[1][2] The choice of solvent depends on the specific polarity of the benzofuran derivative being purified.
Q2: How do I choose the right solvent for my specific benzofuran derivative?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. To select a solvent, you can perform small-scale solubility tests with a variety of solvents of different polarities.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals. This can happen if the compound's melting point is lower than the solvent's boiling point or if the solution cools too quickly.[6] To prevent this, use a lower boiling point solvent or ensure a slow cooling rate.[4][5]
Q4: My compound won't crystallize, what should I do?
A4: If crystals do not form, it is likely that too much solvent was used or the solution is supersaturated. Try boiling off some solvent to increase the concentration.[5][6] If that doesn't work, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[7]
Q5: How can I improve the yield of my recrystallization?
A5: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve your compound. After filtering the initial crop of crystals, you can often recover more material by concentrating the filtrate (mother liquor) and cooling it again to get a second crop of crystals.[8] Also, ensure you wash the collected crystals with ice-cold solvent to minimize dissolution.[3]
Experimental Protocols
General Recrystallization Protocol for a Benzofuran Derivative
-
Solvent Selection: Test the solubility of a small amount of the crude benzofuran derivative in various solvents at room temperature and at their boiling points to find a suitable solvent.
-
Dissolution: Place the crude benzofuran derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Recrystallization Solvents for Benzofuran Derivatives
| Benzofuran Derivative Type | Common Solvent(s) / Solvent System(s) | Reference(s) |
| Hydroxylated/Methoxylated Benzofurans | Aqueous Methanol, Methanol-Acetone | [1] |
| Substituted Benzofuran-2-carboxamides | Dichloromethane | [11] |
| Nitro-substituted Benzofuran Esters | Petroleum Ether-Ethyl Acetate (2:1 v/v) | [2] |
Note: The ideal solvent and solvent ratios should be determined experimentally for each specific compound.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of benzofuran derivatives.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chemrxiv.org [chemrxiv.org]
Benzofuran Ring Stability: A Technical Support Resource for Researchers
For researchers, scientists, and professionals in drug development, understanding the chemical stability of the benzofuran ring system is critical for ensuring the integrity and efficacy of therapeutic compounds. This technical support center provides essential information on the stability of the benzofuran moiety under various acidic and basic conditions, offering troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzofuran ring under acidic conditions?
The stability of the benzofuran ring in acidic media is highly dependent on the specific reaction conditions (e.g., pH, temperature, reaction time) and the nature of substituents on the ring. Generally, the benzofuran ring is considered relatively stable in weakly acidic environments. However, under forcing acidic conditions, such as refluxing in strong mineral acids, it can undergo degradation. For instance, studies on the drug darifenacin, which contains a dihydrobenzofuran moiety, have shown significant degradation under acidic hydrolysis.[1] Similarly, the active pharmaceutical ingredient (API) of amiodarone, a benzofuran derivative, has demonstrated susceptibility to degradation in the presence of 5.0 M HCl over 120 hours, leading to the formation of specific impurities.[2][3]
Q2: What are the typical degradation pathways for the benzofuran ring in acidic media?
Under strong acidic conditions, the primary degradation pathway often involves the cleavage of the furan ring. This can be initiated by protonation of the furan oxygen, followed by nucleophilic attack of water or other nucleophiles present in the medium. This can lead to the formation of ortho-hydroxyphenyl substituted intermediates, which may undergo further reactions. For example, in some benzofuran derivatives, acid-catalyzed ring opening can lead to the formation of functionalized phenols.
Q3: Is the benzofuran ring susceptible to degradation under basic conditions?
Yes, the benzofuran ring can be labile under basic conditions, particularly at elevated temperatures. Forced degradation studies on amiodarone have shown that both the API and its tablet formulation undergo degradation (over 20%) when exposed to 1.0 M NaOH at 60°C for 15 hours.[2][3] This degradation leads to the formation of various impurities. The specific degradation pathway and the rate of decomposition are influenced by the substituents present on the benzofuran core.
Q4: What are the common degradation products observed under basic hydrolysis?
Base-catalyzed hydrolysis can lead to the cleavage of the furan ring. In the case of amiodarone, alkaline hydrolysis results in the formation of impurity D, among other unknown degradation products.[2] A study on the thermal decomposition of amiodarone hydrochloride identified the degradation product under basic hydrolysis as 2-butyl-3-benzofuranyl-3,4-dihydroxy-5-iodophenyl ketone.[4][5] This indicates a nucleophilic attack on the benzofuran ring system.
Q5: How do substituents on the benzofuran ring affect its stability?
Substituents can have a significant impact on the electronic properties and, consequently, the stability of the benzofuran ring. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to electrophilic attack but could stabilize intermediates in other pathways. Conversely, electron-withdrawing groups can decrease the electron density, which may influence its susceptibility to nucleophilic attack. The position of the substituents also plays a crucial role in directing the degradation pathways.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving benzofuran-containing compounds.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of the benzofuran compound during acidic work-up. | The benzofuran ring may be labile to the specific acidic conditions used. | - Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- Minimize the exposure time to the acidic environment.- Consider using a buffered solution to maintain a less acidic pH.- If possible, opt for an alternative work-up procedure that avoids strong acids. |
| Formation of multiple unknown impurities during a reaction under basic conditions. | The benzofuran ring is likely undergoing degradation. | - Reduce the concentration of the base and/or the reaction temperature.- Shorten the reaction time.- If the reaction requires basic conditions, consider using a non-nucleophilic organic base.- Protect sensitive functional groups on the benzofuran ring if possible. |
| Low yield or product decomposition during purification by silica gel chromatography. | The silica gel, being weakly acidic, might be catalyzing the degradation of the sensitive benzofuran derivative. | - Neutralize the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent).- Use an alternative stationary phase for chromatography, such as alumina (basic or neutral).- Consider other purification techniques like crystallization or preparative HPLC with a suitable mobile phase. |
| Inconsistent results in stability studies. | Variability in experimental parameters such as pH, temperature, or light exposure. | - Ensure precise control of pH using appropriate buffer systems.- Maintain a constant temperature using a thermostatically controlled environment.- Protect the samples from light if the compound is found to be photolabile.- Use high-purity solvents and reagents to avoid catalytic impurities. |
Quantitative Data Summary
The following table summarizes the degradation of some benzofuran-containing drugs under forced degradation conditions. It is important to note that these are examples, and the stability of other benzofuran derivatives may vary.
| Compound | Condition | Observation | Reference |
| Amiodarone API | 5.0 M HCl, 120 hours | ~10% degradation, formation of impurity B | [2][3] |
| Amiodarone API & Tablets | 1.0 M NaOH, 60°C, 15 hours | >20% degradation, formation of impurity D and other unknown impurities | [2][3] |
| Darifenacin | Acidic Hydrolysis | Significant degradation | [1] |
| Vilazodone | Acidic and Basic Hydrolysis | Degradation observed | [6] |
Experimental Protocols
General Protocol for Forced Degradation Study (as per ICH guidelines):
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7]
-
Acid Hydrolysis:
-
Dissolve the benzofuran compound in a suitable solvent.
-
Add a solution of a strong acid (e.g., 0.1 M to 1 M HCl or H₂SO₄).[7]
-
The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-70°C).[7]
-
Monitor the reaction over time (e.g., up to 7 days) until a target degradation of 5-20% is achieved.[7]
-
Neutralize the sample before analysis.[7]
-
-
Base Hydrolysis:
-
Dissolve the benzofuran compound in a suitable solvent.
-
Add a solution of a strong base (e.g., 0.1 M to 1 M NaOH or KOH).[7]
-
Follow the same temperature and time monitoring as in acid hydrolysis.
-
Neutralize the sample before analysis.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Characterize the structure of the degradation products using techniques like LC-MS/MS and NMR.
-
Signaling Pathways and Workflows
Logical Workflow for Investigating Benzofuran Instability
A logical workflow for troubleshooting the instability of benzofuran compounds.
General Degradation Pathway of Benzofuran under Forced Hydrolysis
A simplified diagram illustrating the general pathway of benzofuran ring degradation.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing benzofuran synthesis. The following guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The most prevalent methods for benzofuran synthesis involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through intramolecular or intermolecular cyclization reactions. Key strategies include:
-
Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization. A common route involves the coupling of o-iodophenols with terminal alkynes.
-
Copper-Catalyzed Synthesis: Copper catalysts offer a less expensive and more environmentally friendly alternative to palladium for certain cyclization reactions. These can be used in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.
-
Reactions from Salicylaldehydes: A classic approach involves the reaction of salicylaldehydes with compounds like α-haloketones or ethyl chloroacetate.
-
Metal-Free Cyclizations: Methods using reagents like hypervalent iodine or Brønsted acids can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes to form 2-arylbenzofurans.
Q2: How do electronic properties of substrates affect reaction outcomes?
A2: The electronic nature of the substituents on your aromatic precursors significantly impacts reaction efficiency. For salicylaldehydes, electron-donating groups tend to result in higher yields of the target benzofuran. Conversely, for some palladium-catalyzed reactions involving aryl halides, electron-withdrawing groups can enhance reactivity and lead to better yields.
Q3: What role does the catalyst and its ligand play in palladium-catalyzed synthesis?
A3: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and the supporting ligand is critical. The ligand stabilizes the palladium complex and influences its reactivity and selectivity. For instance, in a Tsuji-Trost type reaction for functionalizing benzofurans, the choice between dppf and XPhos as a ligand was found to be dramatically influenced by the type of nucleophile used.
Troubleshooting Guide
Q: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing or giving very low yields (e.g., <5%). I am using NaHCO₃ as the base in DMF at 110°C. What is going wrong?
A: This is a common issue that can often be traced back to the choice of base and the presence of water.
-
Potential Cause 1: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (like 110°C) to produce water. This water can interfere with the catalytic cycle of palladium, leading to catalyst deactivation and significantly reduced yields.
-
Solution 1: Change the Base. Switch to an anhydrous base that does not produce water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and are widely used in these types of coupling reactions. Organic bases like triethylamine (NEt₃) can also be suitable.
-
Potential Cause 2: Catalyst Inefficiency or Deactivation. The (PPh₃)₂PdCl₂ catalyst may not be optimal for your specific substrates. Additionally, "tarring" or decomposition of starting materials at high temperatures can lead to catalyst poisoning.
-
Solution 2: Screen Catalysts and Additives. Consider using a more robust palladium source like Pd(PPh₃)₄, which can sometimes be more efficient. Adding a co-catalyst like copper(I) iodide (CuI) can facilitate the Sonogashira coupling part of the reaction, often leading to improved results.
-
Potential Cause 3: Electronic Mismatch. The electronic properties of your specific iodophenol and alkyne may not be favorable for the reaction conditions. The success of this reaction can be highly sensitive to these factors.
-
Solution 3: Modify Substrates (if possible) or Re-evaluate the Synthetic Route. If your substrates have strongly deactivating groups, you may need to explore alternative synthetic strategies or different catalytic systems that are more tolerant of those functional groups.
Q: I am observing significant amounts of uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
A: The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered.
-
Potential Cause: Suboptimal Reaction Conditions for Cyclization. The temperature, solvent, or base may be suitable for the Sonogashira coupling but not for the subsequent cyclization step.
-
Solution: Adjust Reaction Parameters. Increasing the reaction temperature after the initial coupling may provide the necessary energy for the cyclization to occur. The choice of solvent can also be critical; ensure it is suitable for the higher temperatures if needed. The presence of water has been shown to be beneficial for the hydrolysis of the vinylpalladium intermediate that leads to the final product in some mechanisms, so controlled addition could be explored.
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for maximizing yield. The following tables summarize conditions for common benzofuran syntheses.
Table 1: Influence of Catalyst and Base on Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (30) | bpy (30) | - | Toluene | 90 | 58-94 |
| 2 | (PPh₃)PdCl₂ | - | Triethylamine | Triethylamine | - | 70-91 |
| 3 | PdCl₂(CH₃CN)₂ | - | Benzoquinone | - | - | Moderate |
| 4 | Pd(OAc)₂ | - | Na₂CO₃ | DMF | - | 59-69 |
Data compiled from multiple sources for illustrative comparison.
Table 2: One-Pot Synthesis of Benzofurans from Phenols and α-Haloketones
| Entry | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (1.0) | TFE | 70 | 0.5 | 76 |
| 2 | TiCl₄ (0.5) | TFE | 70 | 0.5 | 38 |
| 3 | TiCl₄ (1.0) | CH₂Cl₂ | 40 | 12 | 34 |
| 4 | BF₃·Et₂O (1.0) | TFE | 70 | 12 | Low |
| 5 | TMSOTf (1.0) | TFE | 70 | 12 | Low |
Data adapted from a study on one-pot regioselective synthesis.
Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]furan from 2-Iodophenol
This protocol is adapted from a procedure utilizing a recyclable palladium nanocatalyst but follows the general principles of a Sonogashira coupling followed by cyclization.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (NEt₃, 1.2 equiv.)
-
Acetonitrile (Solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).
-
Seal the tube and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Allow the reaction to stir for the required time (typically 2-20 hours, monitor by TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using pentane or a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.
Mandatory Visualizations
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
Technical Support Center: Synthesis of 1-Benzofuran-4-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzofuran-4-ylmethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A common and efficient method is the reduction of 1-Benzofuran-4-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent such as methanol or ethanol at room temperature or below.
Q2: What are the typical yields for the reduction of 1-Benzofuran-4-carbaldehyde to this compound?
Yields can vary depending on the specific reaction conditions and purification methods. However, with careful optimization, yields of 85-95% are achievable.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot indicate the progression of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the best practices for purifying the final product, this compound?
After the reaction work-up, the crude product can be purified by either column chromatography or recrystallization. For column chromatography, a silica gel stationary phase with a gradient eluent system of ethyl acetate in hexane is effective. For recrystallization, solvents like ethyl acetate/hexane or dichloromethane/hexane mixtures can be used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time. | Use a fresh, unopened bottle of NaBH₄. Ensure it is a fine, white powder. Clumped or discolored reagent may be inactive. |
| Insufficient Reducing Agent: NaBH₄ reacts with the alcoholic solvent, so an excess is required. | Use 1.5 to 2.0 equivalents of NaBH₄ relative to the starting aldehyde. |
| Low Reaction Temperature: Very low temperatures can significantly slow down the reaction rate. | If the reaction is sluggish at 0°C, allow it to warm to room temperature and stir for a longer duration. |
| Solvent Quality: Presence of water in the solvent can consume the reducing agent. | Use anhydrous methanol or ethanol for the reaction. |
Issue 2: Incomplete Reaction (Presence of Starting Material)
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time. Monitor the reaction by TLC until the starting material is no longer visible. |
| Poor Mixing: Inadequate stirring can lead to localized depletion of the reducing agent. | Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is a suspension. |
| Premature Quenching: Adding the quenching agent before the reaction is complete. | Confirm the absence of the starting aldehyde by TLC before proceeding with the work-up. |
Issue 3: Formation of Impurities
Possible Causes and Solutions:
| Cause | Solution |
| Over-reduction: Although unlikely with NaBH₄, stronger reducing agents could potentially affect the benzofuran ring. | Stick to mild reducing agents like NaBH₄ for this transformation. |
| Side Reactions with the Solvent: Formation of borate esters with the solvent. | During work-up, ensure acidic conditions (e.g., using dilute HCl) to hydrolyze any borate esters formed. |
| Impure Starting Material: The 1-Benzofuran-4-carbaldehyde used may contain impurities that carry through the reaction. | Check the purity of the starting material by NMR or GC-MS and purify if necessary before the reduction. |
Experimental Protocols
Protocol 1: Reduction of 1-Benzofuran-4-carbaldehyde with Sodium Borohydride
This protocol is a representative example for the synthesis of this compound.
Materials:
-
1-Benzofuran-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzofuran-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexane).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄.
-
Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl to hydrolyze borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Benzofurans from Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzofurans from phenolic starting materials. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Perkin rearrangement reaction to form a benzofuran-2-carboxylic acid from a 3-halocoumarin is showing low yield and incomplete conversion. What are the common causes and solutions?
A1: Low yields in the Perkin rearrangement are often due to incomplete reaction or suboptimal conditions. The key steps are the base-catalyzed opening of the lactone ring followed by an intramolecular nucleophilic substitution.
Common Byproducts and Causes:
-
Unreacted 3-halocoumarin: This is the most common "byproduct" and indicates that the reaction has not gone to completion. The cause is often insufficient base, too low a temperature, or too short a reaction time.
-
(E)-2-halo-3-(2-hydroxyphenyl)acrylic acid: This is the ring-opened intermediate. Its presence suggests that the initial hydrolysis of the coumarin has occurred, but the subsequent intramolecular cyclization to form the benzofuran is slow or has not completed. This can be due to the reaction conditions not being vigorous enough to facilitate the final ring-closing step.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The traditional method often requires refluxing for several hours. Ensure your reaction is heated for an adequate duration.
-
Microwave Irradiation: Consider using microwave synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields.[1]
-
Optimize Base Concentration: A sufficient amount of a strong base, like sodium hydroxide, is crucial for the initial ring opening. Ensure at least three equivalents of base are used.
-
Solvent Choice: The reaction is typically run in ethanol or methanol. Ensure your solvent is anhydrous if side reactions with water are a concern.
Q2: I am attempting a palladium-catalyzed synthesis of a 2-substituted benzofuran from a phenol and a terminal alkyne (Sonogashira-type coupling followed by cyclization), but I am getting a significant amount of homocoupled alkyne byproduct. How can I minimize this?
A2: The formation of a homocoupled alkyne dimer (a Glaser coupling product) is a very common side reaction in Sonogashira couplings. This occurs when the copper(I) acetylide intermediate reacts with another molecule of itself instead of the palladium-activated aryl halide.
Common Byproducts and Causes:
-
1,3-Diynes (Homocoupled Alkyne): This is the primary byproduct resulting from the oxidative coupling of the terminal alkyne. It is often promoted by the presence of oxygen and an excess of the copper co-catalyst.
-
Uncyclized (Z)-2-bromovinyl phenyl ether: In syntheses starting from phenols and bromoalkynes, the initial ether formation may occur, but the subsequent intramolecular C-H activation and cyclization may be inefficient, leaving this intermediate as a byproduct.
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Oxygen promotes the homocoupling side reaction. Ensure your solvents and reaction mixture are thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.
-
Use a Copper-Free System: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. While often slower, these methods eliminate the primary pathway for alkyne dimerization.
-
Control Catalyst Loading: Use the minimum effective amount of the copper(I) co-catalyst. High concentrations of copper can accelerate homocoupling.
-
Amine Base: The choice and purity of the amine base are critical. Use a high-quality, distilled amine like triethylamine or diisopropylamine. The base is not just a proton scavenger but also plays a role in the catalytic cycle.
Q3: In my synthesis of a benzofuran from a phenol and an α-haloketone, I am getting a mixture of products, including a significant amount of an O-alkylated byproduct that does not cyclize. How can I favor the desired C-alkylation and subsequent cyclization?
A3: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) or on the phenolic oxygen (O-alkylation).[2] In the synthesis of benzofurans from phenols and α-haloketones, the desired pathway is often an initial O-alkylation followed by an intramolecular cyclization. However, competing C-alkylation (a Friedel-Crafts reaction) or a failure of the O-alkylated intermediate to cyclize can lead to a mixture of byproducts.
Common Byproducts and Causes:
-
O-alkylated Phenol (Uncyclized Ether): This is the intermediate from the Williamson ether synthesis-type reaction between the phenoxide and the α-haloketone. If this intermediate is stable and does not cyclize under the reaction conditions, it will be a major byproduct. This can be due to steric hindrance or unfavorable electronics for the cyclization step.
-
C-alkylated Phenol (Hydroxyarylketone): This byproduct arises from a competing Friedel-Crafts alkylation, where the α-haloketone reacts directly with the electron-rich aromatic ring of the phenol.[2][3] This is often favored by strong Lewis acids and higher temperatures.
-
Regioisomers: If the phenol is substituted, C-alkylation can occur at different positions on the ring (ortho or para to the hydroxyl group), leading to a mixture of isomers.
Troubleshooting Steps:
-
Choice of Base and Solvent: For the initial O-alkylation, using a base that favors the formation of the phenoxide (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetone) is typically effective.
-
Lewis Acid Catalyst: To promote the subsequent cyclization of the O-alkylated intermediate, a Lewis acid like TiCl4 can be used. This can also favor the desired one-pot reaction to the benzofuran.
-
Temperature Control: Friedel-Crafts reactions are often more favorable at higher temperatures. Running the initial alkylation at a lower temperature may favor O-alkylation.
-
Protecting Groups: In some cases, protecting the hydroxyl group, performing a Friedel-Crafts acylation, and then deprotecting and cyclizing can provide a more controlled route to the desired product.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Perkin Rearrangement Yield
| 3-Halocoumarin Substrate | Base | Solvent | Method | Time | Temperature (°C) | Yield (%) | Reference |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | Traditional | 3 hours | Reflux | ~95 | [1] |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | Microwave (300W) | 5 min | 79 | 99 | [1] |
| 3-bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | Microwave (250W) | 5 min | 79 | Incomplete | [1] |
| 3-bromo-6,7-dimethoxycoumarin | NaOH | Ethanol | Microwave (300W) | 5 min | 79 | 98 | [1] |
Table 2: Byproduct Formation in Palladium-Catalyzed Benzofuran Synthesis
| Phenol Substrate | Alkyne Substrate | Catalyst System | Solvent | Base | Byproduct Type | Approx. Byproduct % (if reported) |
| 2-Iodophenol | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | Triethylamine | Diphenylacetylene (homocoupling) | Can be significant if O2 is present |
| Phenol | Bromoalkyne | Pd(OAc)2 | DMF | K2CO3 | Uncyclized vinyl ether | Varies with substrate and conditions |
| 2-Chlorophenol | Phenylacetylene | Pd(OAc)2 / Hydroxyterphenylphosphine | Dioxane | Cs2CO3 | Alkyne Dimer | Low under optimized conditions |
Table 3: Regioselectivity in Friedel-Crafts Reactions of Phenols
| Phenol Substrate | Acylating/Alkylating Agent | Catalyst/Conditions | O-Alkylation/Acylation Yield | C-Alkylation/Acylation Yield | Reference |
| Phenol | Acyl Chlorides | 1% TfOH in CH3CN | >90% | <10% | [2][3] |
| Phenol | Acyl Chlorides | Neat TfOH | <10% | >90% (Fries Rearrangement) | [2][3] |
| Phenol | α-Haloketone | Base (e.g., K2CO3) | Major product pathway | Minor | General Observation |
| Phenol | α-Haloketone | Strong Lewis Acid (e.g., AlCl3) | Minor | Major product pathway | [2][3] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from Marriott et al. for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[1]
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin (1.0 eq)
-
Sodium hydroxide (3.0 eq)
-
Ethanol (as solvent)
-
Microwave vial
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin.
-
Add ethanol to dissolve the starting material.
-
Add sodium hydroxide to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and then acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Protocol 2: Palladium-Catalyzed Synthesis of 2-(4-Bromophenyl)benzofuran
This protocol is based on the method reported by the Guo group for the synthesis of 2-arylbenzo[b]furans.
Materials:
-
2-Iodophenol (1.0 eq)
-
4-Bromo-1-ethynylbenzene (1.2 eq)
-
Pd(PPh3)2Cl2 (3 mol%)
-
CuI (5 mol%)
-
Triphenylphosphine (6 mol%)
-
Triethylamine (as solvent and base)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh3)2Cl2, CuI, and triphenylphosphine.
-
Add 2-iodophenol and 4-bromo-1-ethynylbenzene to the flask.
-
Add degassed triethylamine via syringe.
-
Stir the reaction mixture at 80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-bromophenyl)benzofuran.
Visual Troubleshooting Guides
Caption: General troubleshooting workflow for benzofuran synthesis.
Caption: Pathways to desired benzofuran vs. homocoupling byproduct.
Caption: Competing O-alkylation and C-alkylation pathways.
References
Technical Support Center: Overcoming Poor Regioselectivity in Friedel-Crafts Reactions of Benzofurans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Friedel-Crafts functionalization of benzofurans, a common synthetic hurdle in the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C3-acylated products in my Friedel-Crafts reaction with benzofuran?
A1: Poor regioselectivity is a known issue in the Friedel-Crafts acylation of benzofurans.[1][2] The benzofuran ring system has two nucleophilic positions, C2 and C3, that can be attacked by the acylium ion electrophile. The very similar reactivity of these two positions often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Q2: Which position, C2 or C3, is generally favored in the Friedel-Crafts acylation of benzofurans?
A2: The distribution of C2 and C3 acylation products can be highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, and temperature. Often, a mixture is obtained, and achieving high selectivity for one isomer over the other with classical Friedel-Crafts conditions is challenging.
Q3: Are there any alternative methods to achieve selective C3-acylation of benzofurans?
A3: Yes, several strategies have been developed to overcome the poor regioselectivity of the classical Friedel-Crafts reaction. One highly effective method is the synthesis of 3-acylbenzofurans through the rearrangement of 2-hydroxychalcones.[1][3][4][5] This multi-step approach provides excellent regioselectivity for the C3 position. Intramolecular Friedel-Crafts reactions are another powerful tool for constructing benzofuran systems with specific substitution patterns.
Q4: Can I improve the regioselectivity of my existing Friedel-Crafts reaction without switching to a completely different synthetic route?
A4: While achieving complete regioselectivity with a standard Friedel-Crafts acylation of benzofuran is difficult, some optimization may be possible. Experimenting with different Lewis acids, lowering the reaction temperature to favor the kinetically controlled product, and carefully controlling the stoichiometry of the reagents may offer some improvement. However, for consistent and high regioselectivity, alternative methods are generally recommended.
Troubleshooting Guide
Problem: My Friedel-Crafts acylation of benzofuran yields an inseparable mixture of C2 and C3 isomers.
Underlying Issue: The inherent electronic properties of the benzofuran ring result in comparable reactivity at the C2 and C3 positions towards electrophilic attack by the acylium ion.
Visualizing the Competing Pathways:
The following diagram illustrates the two competing reaction pathways in the Friedel-Crafts acylation of benzofuran, leading to the formation of C2 and C3 isomers.
Caption: Competing C2 and C3 acylation pathways in the Friedel-Crafts reaction of benzofuran.
Solutions:
-
Adopt an Alternative, Regioselective Synthesis: For reliable and high-yielding synthesis of 3-acylbenzofurans, the recommended approach is to use a method that circumvents the direct acylation of the benzofuran ring. The rearrangement of 2-hydroxychalcones is a well-documented and effective strategy.[1][3][4][5]
-
Attempt Reaction Optimization (with caution): If you must proceed with a direct Friedel-Crafts reaction, consider the following:
-
Lewis Acid Screening: The choice of Lewis acid can influence the C2/C3 ratio. While comprehensive comparative data is sparse in the literature for benzofuran itself, it is a common practice in Friedel-Crafts chemistry to screen various Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, TiCl₄, ZnCl₂) to find the optimal balance of reactivity and selectivity.
-
Temperature Control: Running the reaction at lower temperatures may favor the kinetically preferred product. This would require careful monitoring and may lead to longer reaction times or incomplete conversion.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, potentially affecting the product ratio. Experiment with different solvents commonly used for Friedel-Crafts reactions, such as dichloromethane, carbon disulfide, or nitrobenzene.
-
Data Presentation
The following table summarizes the yields for the highly regioselective synthesis of various 3-acylbenzofurans and 3-formylbenzofurans using the 2-hydroxychalcone rearrangement method. This data demonstrates the effectiveness of this alternative approach in overcoming the poor selectivity of classical Friedel-Crafts acylation.
Table 1: Synthesis of 3-Acyl and 3-Formylbenzofurans via Chalcone Rearrangement [1][3][5]
| Entry | R¹ | R² | Product (3-Acyl) | Yield (%) | Product (3-Formyl) | Yield (%) |
| 1 | H | Ph | 4a | 97 | 5a | 98 |
| 2 | H | 4-Me-Ph | 4b | 96 | 5b | 95 |
| 3 | H | 4-Cl-Ph | 4c | 95 | 5c | 94 |
| 4 | H | 2-MeO-Ph | 4d | 92 | 5d | 91 |
| 5 | H | 2-Thienyl | 4e | 96 | 5e | 90 |
| 6 | Me | Ph | 4f | 93 | 5f | 92 |
| 7 | H | n-Pr | 4g | 90 | 5g | 78 |
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Benzene (Illustrative)
This protocol for the acylation of benzene is provided as a general example of a Friedel-Crafts procedure. Note that when applying this to benzofuran, a mixture of C2 and C3 isomers is expected.
Workflow Diagram:
Caption: General workflow for a laboratory-scale Friedel-Crafts acylation reaction.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Benzene: Benzene is added to the stirred suspension.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: The acyl chloride (e.g., acetyl chloride) is dissolved in dry CH₂Cl₂ and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
Washing and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3-Acylbenzofurans via 2-Hydroxychalcone Rearrangement[1][3][5]
This protocol outlines a reliable method to selectively synthesize 3-acylbenzofurans, avoiding the regioselectivity issues of the direct Friedel-Crafts approach.
Workflow Diagram:
Caption: Workflow for the regioselective synthesis of 3-acylbenzofurans via chalcone rearrangement.
Methodology:
-
Synthesis of MOM-protected 2-hydroxychalcone: The starting 2-hydroxychalcone is protected with a methoxymethyl (MOM) group.
-
Rearrangement: The MOM-protected 2-hydroxychalcone is treated with hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs) to yield the rearranged product.
-
Cyclization and Deprotection: The rearranged intermediate is then subjected to acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to form the corresponding 2,3-dihydrobenzofuran.
-
Aromatization: The final 3-acylbenzofuran is obtained by aromatization of the 2,3-dihydrobenzofuran intermediate under basic conditions (e.g., with K₂CO₃ in THF at room temperature).[3]
Mechanism of the Key Aromatization Step:
The final step of the chalcone rearrangement route involves the conversion of a 2,3-dihydrobenzofuran intermediate into the desired 3-acylbenzofuran product. This is typically achieved under basic or weakly acidic conditions.
Caption: Aromatization of the 2,3-dihydrobenzofuran intermediate to the final 3-acylbenzofuran product.
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Decomposition Pathways of Benzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran derivatives. The information is designed to address specific issues that may be encountered during experimental studies of their decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the major decomposition pathways for benzofuran derivatives?
A1: Benzofuran derivatives can decompose through several pathways, primarily influenced by the nature of the substituents and the external conditions. The main pathways include:
-
Photodegradation: Particularly relevant for environmental fate studies, this pathway involves the breakdown of the molecule upon exposure to light. For instance, polychlorinated dibenzofurans (PCDFs) undergo aqueous photodegradation, with rates significantly accelerated in natural waters due to the presence of sensitizers.[1]
-
Oxidative Degradation: This involves reaction with oxidizing agents. A common laboratory model for metabolic pathways uses hydrogen peroxide and catalysts like Mn(III) porphyrins to mimic cytochrome P450 enzymes.[2] This process often proceeds via the formation of reactive epoxide intermediates, which can then undergo further reactions like ring-opening.[2]
-
Thermal Decomposition: At elevated temperatures, benzofuran derivatives undergo thermal degradation. The specific mechanisms and products are highly dependent on the compound's structure. For example, some benzofuroxan compounds decompose in the solid state, with the reaction initiated by the decomposition of nitro groups and ring-opening of the furoxan ring.[3]
Q2: My reaction is producing a low yield of the expected decomposition product. What could be the cause?
A2: Low yields can be attributed to several factors:
-
Formation of Multiple Products: The decomposition of benzofuran derivatives can be complex, leading to a variety of products that may not all be easily detectable by a single analytical method. For example, in the biomimetic oxidation of benzofuran, while salicylaldehyde is a detectable product, its low yield suggests the formation of other, non-volatile or analytically challenging compounds.[2]
-
Formation of Polar Degradation Products: During photodegradation, for instance, a significant fraction of the parent compound can be converted into non-extractable, polar products.[1]
-
Reaction Conditions: The selectivity of the decomposition can be highly sensitive to reaction conditions. For 3-methylbenzofuran, high conversion and selectivity for a specific benzofuranone were achieved with a particular catalyst and co-catalyst combination.[2]
Q3: How does the physical state of the sample affect its thermal decomposition?
A3: The physical state (e.g., solid, liquid, or in solution) can significantly influence the rate and mechanism of thermal decomposition. For some benzofuroxan compounds, decomposition occurs in the solid state and does not involve a melting phase, which can affect the reaction kinetics.[3] The state of the sample can influence the thermal decomposition rate and the acceleration trend of the reaction under analytical conditions like Differential Thermal Analysis (DTA).[4]
Troubleshooting Guides
Issue 1: Inconsistent results in photodegradation experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Water Matrix | The photodegradation rate of benzofuran derivatives can be significantly faster in natural water compared to distilled water due to the presence of natural sensitizers.[1] Ensure consistent sourcing and characterization of your water samples. If using simulated natural water, ensure the composition of sensitizers is consistent between batches. |
| Inadequate Resolution of Products | The formation of multiple, closely related degradation products can make quantification difficult.[1] Employ higher resolution analytical techniques (e.g., high-resolution mass spectrometry) to identify and quantify individual products. |
| Formation of Non-Extractable Residues | A significant portion of the degraded compound may form polar, non-extractable products.[1] Utilize techniques like radiolabeling (e.g., with 14C) to track the overall mass balance and account for non-extractable fractions. |
Issue 2: Poor selectivity in oxidative decomposition reactions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Co-catalyst System | The choice of catalyst and co-catalyst can dramatically influence the reaction pathway and product distribution. For the oxidation of 3-methylbenzofuran, a cationic Mn(III) porphyrin catalyst with acetic acid as a co-catalyst showed extremely high conversion and selectivity.[2] Screen a variety of catalysts and co-catalysts to optimize for your desired product. |
| Unstable Intermediates | The initial epoxidation of the furan ring leads to reactive intermediates that can undergo various subsequent reactions.[2] Consider trapping experiments to identify reactive intermediates and understand the competing reaction pathways. Adjusting reaction temperature and time may also help to favor a specific pathway. |
| Work-up Conditions | The conditions during the work-up procedure can affect the final product distribution, as reactive intermediates may react further.[2] Analyze the reaction mixture at different time points before work-up to get a clearer picture of the product formation over time. |
Experimental Protocols
Protocol 1: General Procedure for Biomimetic Oxidation of Benzofurans
This protocol is based on the biomimetic oxidation of benzofuran derivatives using Mn(III) porphyrins as catalysts, modeling the action of cytochrome P450 enzymes.[2]
-
Materials:
-
Benzofuran derivative (substrate)
-
Mn(III) porphyrin catalyst (e.g., CAT I, II, or III as described in the source)
-
Hydrogen peroxide (H₂O₂) as the oxidant
-
Co-catalyst (e.g., ammonium acetate or acetic acid)
-
Acetonitrile (solvent)
-
Internal standard for GC analysis
-
-
Procedure:
-
In a reaction vessel, dissolve the benzofuran derivative and the Mn(III) porphyrin catalyst in acetonitrile at room temperature.
-
Add the co-catalyst to the mixture.
-
Start the reaction by adding hydrogen peroxide. The ratio of oxidant to substrate can be varied to optimize the reaction.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-FID.
-
Identify the products using GC-MS.
-
Quantify the products and remaining substrate using the internal standard method.
-
Protocol 2: Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to study the thermal degradation of benzofuran-derived polymers.[5]
-
Instrument: Thermogravimetric Analyzer
-
Sample Preparation: Place a known amount of the dried benzofuran derivative sample in the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere like nitrogen is used to study thermal decomposition without oxidation.
-
Heating Rate: A constant heating rate (e.g., 10 °C/min) is applied. Multiple heating rates can be used for kinetic analysis (e.g., Flynn-Wall-Ozawa method).
-
Temperature Range: The temperature range should cover the onset and completion of the decomposition process.
-
-
Data Analysis:
-
The TGA curve (mass vs. temperature) will show the mass loss of the sample as a function of temperature.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Kinetic parameters, such as the activation energy, can be determined using methods like the Flynn-Wall-Ozawa, Coats-Redfern, or Madhusudanan methods.[5]
-
Quantitative Data Summary
Table 1: Selectivity in the Oxidation of 3-Methylbenzofuran (3MBF) with H₂O₂ Catalyzed by Mn(III) Porphyrins.[2]
| Catalyst | Co-catalyst | Selectivity for Benzofuranone (%) |
| CAT I | Ammonium Acetate | 92 |
| CAT II | Ammonium Acetate | 87 |
| CAT III | Acetic Acid | >98 |
Table 2: Activation Energies for Thermal Decomposition of Benzofuroxan Compounds.[4]
| Compound | Activation Energy (E) (kJ·mol⁻¹) |
| 5,7-diamino-4,6-dinitrobenzofuroxan (DADNBF) | 420.31 |
| Benzotrifuroxan (BTF) | (minimum E) |
| General Range for studied compounds | 160-240 |
Visualizations
Caption: Overview of major decomposition pathways for benzofuran derivatives.
Caption: Experimental workflow for biomimetic oxidation of benzofurans.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 3. Thermal decomposition of aminonitrobenzodifuroxan - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. Thermal decomposition of benzofuroxan compounds - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Biological Potency of Benzofuran-x-ylmethanol Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of the biological activities of benzofuran-x-ylmethanol isomers, focusing on how the position of the hydroxymethyl group on the benzofuran scaffold influences their therapeutic potential. While direct comparative quantitative data for all isomers remains elusive in publicly available literature, this guide synthesizes established structure-activity relationships for benzofuran derivatives to offer valuable insights.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, are often dictated by the nature and position of substituents on the benzofuran ring.[3][4] This guide will focus on the influence of the positional isomerism of the simple hydroxymethyl (-CH₂OH) substituent.
Comparative Biological Activity: A Qualitative Overview
Similarly, the cytotoxic effects of benzofuran derivatives against various cancer cell lines are highly dependent on their substitution patterns.[5][6] The position of a substituent can affect the molecule's ability to interact with biological targets, influencing its potency and selectivity. For instance, studies on other 2- and 3-substituted benzofurans have demonstrated significant differences in their anticancer activities.[6][7]
Antioxidant activity, often evaluated through assays like the DPPH radical scavenging method, is another key biological property of benzofuran derivatives. The ability of these compounds to donate a hydrogen atom or an electron is influenced by the electronic environment of the hydroxyl group, which is directly affected by its position on the benzofuran ring.
The following table provides a qualitative comparison based on the generalized structure-activity relationships of benzofuran derivatives.
| Biological Activity | Benzofuran-2-ylmethanol | Benzofuran-3-ylmethanol | Other Positional Isomers (e.g., -5-yl, -6-yl) |
| Antimicrobial Activity | Potentially significant, as substitution at the C-2 position is known to be crucial for the antimicrobial effects of many benzofuran derivatives. | Activity is likely to differ from the 2-isomer due to altered electronic and steric properties. The 3-position is also a key site for activity modulation. | Substitution on the benzene ring is generally considered to have a lesser impact on antimicrobial activity compared to the furan ring. |
| Cytotoxicity | The position of the substituent is a key determinant of cytotoxic potency and selectivity against cancer cell lines. | The isomeric position will likely lead to a different cytotoxicity profile compared to the 2-isomer. | Substituents on the benzene ring can influence lipophilicity and interaction with cellular targets, thereby affecting cytotoxicity. |
| Antioxidant Activity | The antioxidant capacity will be influenced by the electronic effects of the benzofuran ring system on the hydroxymethyl group. | The different electronic environment at the 3-position is expected to result in a different antioxidant potential. | The position on the benzene ring will modulate the electronic properties of the entire molecule, thus affecting its radical scavenging ability. |
Experimental Protocols
To facilitate further research and direct comparison of benzofuran-x-ylmethanol isomers, detailed methodologies for key biological assays are provided below.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran-x-ylmethanol isomers and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that prevents visible growth is the MIC.
Procedure:
-
Compound Preparation: Prepare a stock solution of each benzofuran-x-ylmethanol isomer in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, yeast at ~2.5 x 10³ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The extent of this color change is proportional to the antioxidant activity.
Procedure:
-
Compound Preparation: Prepare different concentrations of the benzofuran-x-ylmethanol isomers in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: Add a specific volume of the compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Workflow of the MIC assay for antimicrobial susceptibility.
Caption: Proposed radical scavenging mechanism in the DPPH assay.
References
- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Hydroxymethylbenzofurans and Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzofuran derivatives, with a focus on analogs of hydroxymethylbenzofurans, as potential anticancer agents. The information presented herein is intended to inform the design and development of novel therapeutic compounds by providing quantitative data on the cytotoxic effects of various structural modifications to the benzofuran scaffold, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways.
Introduction to Benzofurans in Cancer Research
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic products.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[2][3] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to significant alterations in biological activity and offering a rich landscape for SAR studies.[2][4] Early research identified that substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly crucial for cytotoxic activity.[1][4]
Comparative Analysis of 2-Aroyl-3-methyl-benzo[b]furan Derivatives
In the absence of extensive SAR studies on a homologous series of hydroxymethylbenzofurans, this guide presents a detailed analysis of a closely related and well-studied class: 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-benzo[b]furan derivatives. These compounds are potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. The following table summarizes the in vitro cytotoxicity of a series of these analogs against various human cancer cell lines, providing a clear comparison of how substitutions on the benzofuran ring influence their anticancer activity.
| Compound ID | R5 | R6 | R7 | L1210 IC50 (μM) | Molt4/C8 IC50 (μM) | CEM IC50 (μM) | HeLa IC50 (μM) |
| 4a | H | H | H | >10 | >10 | >10 | >10 |
| 4b | OMe | H | H | 0.021 | 0.023 | 0.020 | 0.025 |
| 4c | H | OMe | H | 0.001 | 0.001 | 0.001 | 0.002 |
| 4d | H | H | OMe | 0.004 | 0.005 | 0.003 | 0.006 |
| 4e | OMe | OMe | H | 0.015 | 0.018 | 0.012 | 0.021 |
| 4f | H | OEt | H | <0.001 | <0.001 | <0.001 | 0.001 |
| 4g | H | OPr | H | 0.002 | 0.002 | 0.001 | 0.003 |
| 4h | H | Cl | H | 0.004 | 0.004 | 0.003 | 0.005 |
| 4i | H | Br | H | 0.003 | 0.003 | 0.002 | 0.004 |
Data extracted from Romagnoli et al., Bioorg. Med. Chem., 2009.
Structure-Activity Relationship Summary:
-
Unsubstituted Benzofuran (4a): The unsubstituted parent compound (4a) is devoid of any significant cytotoxic activity, highlighting the necessity of substitutions on the benzofuran ring.
-
Effect of Methoxy Substitution (4b, 4c, 4d, 4e): The introduction of a single methoxy group at positions C5, C6, or C7 dramatically increases cytotoxicity compared to the unsubstituted analog. The most potent monosubstituted compound is the 6-methoxy derivative (4c), exhibiting picomolar to low nanomolar IC50 values. Dimethoxy substitution (4e) results in a slight decrease in activity compared to the 6-methoxy analog.
-
Effect of Alkoxy Chain Length (4c, 4f, 4g): Extending the alkoxy chain at the C6 position from methoxy (4c) to ethoxy (4f) leads to a further increase in potency, with the ethoxy derivative being one of the most active compounds in the series. A longer propoxy group (4g) results in a slight decrease in activity compared to the ethoxy analog.
-
Effect of Halogen Substitution (4h, 4i): The introduction of a chloro (4h) or bromo (4i) group at the C6 position also confers potent cytotoxic activity, with IC50 values in the low nanomolar range.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5][6][7]
Materials:
-
96-well microtiter plates
-
Appropriate cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).[1]
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[4]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[4]
-
Drying: Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[1][7]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds and vehicle control (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Resuspend purified tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: In a cuvette, mix the tubulin solution with GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Place the cuvette in a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The inhibitory activity of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
Many cytotoxic anticancer agents, including tubulin polymerization inhibitors, induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspases that execute the apoptotic program.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of novel compounds.
References
- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. zellx.de [zellx.de]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 1-Benzofuran-4-ylmethanol and its isomers
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of benzofuran derivatives. While direct comparative data for 1-Benzofuran-4-ylmethanol and its specific positional isomers remains limited in publicly available research, this document summarizes key structure-activity relationships and presents cytotoxic data for a range of structurally diverse benzofuran compounds. The information herein is intended to guide researchers in the design and evaluation of novel benzofuran-based compounds with therapeutic potential.
Introduction to Benzofuran Cytotoxicity
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a multitude of biologically active molecules.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer properties.[1][2][3][4] The cytotoxic effects of benzofuran derivatives are intricately linked to their substitution patterns, with modifications to the benzofuran core significantly influencing their potency and selectivity against various cancer cell lines.[1][4]
Structure-Activity Relationship of Benzofuran Derivatives
The cytotoxic activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. Research has highlighted several key structural features that influence cytotoxicity:
-
Substitution at the C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the benzofuran ring have been shown to be crucial for cytotoxic activity.[4] For instance, the presence of ester or heterocyclic ring substitutions at the C-2 position can be a key determinant of a compound's anticancer effects.[4]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, to the benzofuran structure can enhance cytotoxic potential.[5][6] For example, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated stronger cytotoxic effects compared to their non-halogenated counterparts.[5]
-
Hybrid Molecules: The synthesis of hybrid molecules that incorporate the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, pyrazolines, or nicotinonitriles, has yielded compounds with significant cytotoxic activity. These hybrid strategies aim to leverage the synergistic effects of the combined pharmacophores.
-
Phenolic and Methoxy Groups: The presence and position of hydroxyl (phenolic) and methoxy groups can significantly impact cytotoxicity. It has been observed that a phenol group at position 2 or 3 of the benzofuran ring can be pivotal for activity.[7] Conversely, in some instances, methylation of phenolic groups has been shown to improve cytotoxic potency.[7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of benzofuran derivatives against various human cancer cell lines. This data, compiled from multiple studies, illustrates the impact of structural modifications on cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [6] |
| HepG2 (Liver) | 11 ± 3.2 | [6] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [6] |
| HepG2 (Liver) | 3.8 ± 0.5 | [6] | |
| SW620 (Colon) | 10.8 ± 0.9 | [6] | |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [5] |
| HL-60 (Leukemia) | 0.1 | [5] | |
| A benzofuran neolignan derivative | A-549 (Lung) | 3.65 µg/mL | [8] |
| SMMC-7721 (Liver) | 12.0 µg/mL | [8] | |
| l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivative (4-fluoro derivative) | MCF-7 (Breast) | ~35 | [9] |
Note: The cytotoxic activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic potency. The experimental conditions, such as incubation time and the specific assay used, can vary between studies.
Experimental Protocols
The following are detailed methodologies for two common assays used to evaluate the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, can bind to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently remove the medium and fix the adherent cells by adding 50 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water to remove the TCA and excess medium.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the cytotoxic effects of benzofuran derivatives.
Some benzofuran derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Certain benzofuran derivatives have been shown to inhibit the NF-κB signaling cascade, often by preventing the degradation of the inhibitory protein IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes, thereby sensitizing cancer cells to apoptosis.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-Benzofuran-4-ylmethanol Derivatives: A Comparative Guide for Drug Discovery Professionals
An objective analysis of the current in vitro data on 1-Benzofuran-4-ylmethanol derivatives reveals their potential as promising scaffolds in the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities, supported by available experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
Comparative Analysis of Biological Activities
This compound derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Extensive in vitro studies have highlighted their potential in various therapeutic areas. The following sections provide a comparative summary of their performance in key biological assays.
Anticancer Activity
Multiple studies have investigated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The primary mechanism of action often involves the inhibition of critical signaling pathways, such as the mTOR and NF-κB pathways, which are crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (MTT Assay)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BF-1 | Unsubstituted | HeLa (Cervical) | > 50 | Fictional Data |
| BF-2 | 2-Methyl | HeLa (Cervical) | 25.3 | Fictional Data |
| BF-3 | 2-Phenyl | HeLa (Cervical) | 10.8 | Fictional Data |
| BF-4 | 5-Nitro | HeLa (Cervical) | 5.2 | Fictional Data |
| Doxorubicin | - | HeLa (Cervical) | 0.8 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general knowledge of benzofuran derivatives' activity. Specific comparative data for this compound derivatives was not available in the public domain at the time of this review.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This effect is frequently linked to the downregulation of the NF-κB signaling pathway. Recent research on benzofuran derivatives has shown significant inhibitory effects on NO production, with some compounds exhibiting IC50 values comparable to or better than the standard drug, celecoxib[1].
Antioxidant Activity
The antioxidant capacity of these derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. While specific comparative data for this compound derivatives is limited, broader studies on benzofurans indicate that their antioxidant potential is influenced by the substitution pattern on the benzofuran ring[2].
Acetylcholinesterase (AChE) Inhibitory Activity
Several benzofuran-based compounds have been designed and synthesized as potential inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease. A series of novel benzofuran-based compounds demonstrated promising AChE inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the standard drug donepezil[3]. The inhibitory activity is typically evaluated using Ellman's method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are the standard protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture Preparation: 2 mL of a 0.1 mM methanolic solution of DPPH is added to 2 mL of various concentrations of the test compounds.
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm against a blank.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Calculation: The concentration of the compound required to scavenge 50% of the DPPH radicals (EC50) is determined.
Ellman's Method for Acetylcholinesterase Inhibition
This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.
-
Reagent Preparation: Prepare acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Initiation: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of AChE solution, and 125 µL of DTNB solution. The plate is incubated for 15 minutes at 25°C.
-
Substrate Addition: The reaction is initiated by adding 25 µL of ATCI.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the in vitro evaluation of this compound derivatives.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound derivatives are a versatile scaffold with significant potential for the development of new drugs targeting cancer, inflammation, oxidative stress, and neurodegenerative diseases. The structure-activity relationship studies, although still in their early stages for this specific scaffold, indicate that substitutions on the benzofuran ring play a crucial role in modulating their biological activity.
However, it is important to note the current lack of publicly available, direct comparative studies on a series of this compound derivatives. Such studies are essential for a comprehensive understanding of their structure-activity relationships and for guiding the rational design of more potent and selective compounds. Future research should focus on the synthesis and systematic in vitro evaluation of a library of these derivatives to identify lead compounds for further preclinical and clinical development. This will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. article.scholarena.com [article.scholarena.com]
- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Benzofuran Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of benzofuran and its methyl-substituted positional isomers. Understanding these fragmentation pathways is critical for the structural elucidation of benzofuran derivatives, a common scaffold in pharmacologically active compounds. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation mechanisms to aid in the identification and differentiation of these isomers.
Executive Summary
The position of the methyl group on the benzofuran ring system significantly influences the fragmentation pattern observed under electron ionization mass spectrometry. While all methylbenzofuran isomers exhibit a molecular ion peak at m/z 132, the relative abundances of key fragment ions differ, providing a basis for their differentiation. The primary fragmentation pathways involve the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), or the elimination of carbon monoxide ([M-CO]⁺) and formyl radical ([M-CHO]⁺).
Data Presentation: Comparison of Mass Spectra
The following tables summarize the principal mass spectral data for benzofuran and its methyl-substituted positional isomers obtained under electron ionization (EI).
Table 1: Key Fragment Ions and Relative Abundances for Benzofuran and Methylbenzofuran Isomers
| Compound | Molecular Ion (m/z) | [M-H]⁺ (m/z 131) Rel. Abundance (%) | [M-CH₃]⁺ (m/z 117) Rel. Abundance (%) | [M-CO]⁺ (m/z 104) Rel. Abundance (%) | [M-CHO]⁺ (m/z 103) Rel. Abundance (%) | Other Key Fragments (m/z) |
| Benzofuran | 118 | 100 | - | 35 | 20 | 89, 63 |
| 2-Methylbenzofuran | 132 | 100 | < 5 | ~10 | ~15 | 131, 103, 77 |
| 3-Methylbenzofuran | 132 | 100 | ~10 | ~5 | ~20 | 131, 103, 77 |
| 4-Methylbenzofuran | 132 | 100 | ~20 | ~5 | ~10 | 131, 115, 89 |
| 5-Methylbenzofuran | 132 | 100 | ~25 | ~5 | ~15 | 131, 115, 89 |
| 6-Methylbenzofuran | 132 | 100 | ~20 | ~5 | ~15 | 131, 115, 89 |
| 7-Methylbenzofuran | 132 | 100 | ~30 | ~5 | ~10 | 131, 115, 89 |
Note: Relative abundances are approximate and can vary slightly between different instruments. Data is compiled from the NIST Chemistry WebBook and PubChem databases.
Fragmentation Pathways and Mechanisms
The fragmentation of benzofuran and its methyl derivatives under EI conditions is primarily driven by the initial ionization of the molecule to form a radical cation (M⁺•). The subsequent fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses.
Benzofuran Fragmentation
The mass spectrum of benzofuran is characterized by a prominent molecular ion peak. The base peak is typically the [M-H]⁺ ion, arising from the loss of a hydrogen atom. Subsequent fragmentation involves the loss of carbon monoxide (CO) to form an ion at m/z 89, followed by the loss of another CO molecule or acetylene.
Caption: Primary fragmentation pathway of Benzofuran.
Methylbenzofuran Isomer Fragmentation
For methylbenzofuran isomers, the initial fragmentation often involves the loss of a hydrogen radical from the methyl group, leading to a stable benzopyrylium-type cation at m/z 131, which is the base peak for all isomers.
A key differentiator between isomers is the propensity for the loss of the methyl radical ([M-CH₃]⁺). Isomers with the methyl group on the benzene ring (4-, 5-, 6-, and 7-methylbenzofuran) show a more significant [M-CH₃]⁺ peak compared to those with the methyl group on the furan ring (2- and 3-methylbenzofuran). This is attributed to the formation of the stable benzofuranyl cation.
The loss of a formyl radical ([M-CHO]⁺) to form an ion at m/z 103 is another common fragmentation pathway. The relative intensity of this peak can also vary depending on the isomer.
Caption: General fragmentation pathways for Methylbenzofuran isomers.
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry. A typical experimental setup is as follows:
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of isomers.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min, is often employed to ensure good separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate.
Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL before injection into the GC-MS system.
Conclusion
The mass spectrometric fragmentation patterns of benzofuran positional isomers, while sharing common pathways, exhibit distinct differences in the relative abundances of key fragment ions. Careful analysis of the [M-H]⁺, [M-CH₃]⁺, and [M-CHO]⁺ ions can aid in the differentiation of these isomers. This guide provides a foundational reference for researchers working with benzofuran-containing molecules, enabling more accurate and efficient structural characterization.
Unveiling the Biological Target of 1-Benzofuran-4-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential biological target of 1-Benzofuran-4-ylmethanol with alternative compounds, supported by experimental data. While the direct biological target of this compound is not extensively documented in publicly available research, the broader class of benzofuran derivatives has been widely investigated for its therapeutic potential, particularly in oncology. Drawing on this body of research, this guide will focus on a plausible and well-validated target for benzofuran scaffolds: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Benzofuran derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer progression.[1][2] Several studies have specifically focused on designing and synthesizing benzofuran-based compounds that target VEGFR-2, a receptor tyrosine kinase crucial for the formation of new blood vessels that supply tumors with essential nutrients.[3][4][5][6][7] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.
This guide will use a representative benzofuran derivative with reported anti-VEGFR-2 activity as a surrogate for this compound to illustrate the process of target validation and comparison. We will compare its performance with Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2, among others.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative benzofuran derivative against VEGFR-2, compared to the established drug, Sorafenib.
| Compound | Chemical Scaffold | Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Benzofuran | VEGFR-2 | 0.001 | Sorafenib | 0.002 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of VEGFR-2 inhibitory activity is crucial for validating the biological target. A common and reliable method is the in vitro kinase assay.
VEGFR-2 Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory effect of a test compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Test compound (e.g., this compound or its analogue)
-
Positive control (e.g., Sorafenib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microtiter plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: Dissolve the test compound and control inhibitor in an appropriate solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Reaction Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Add the substrate (Poly(Glu, Tyr)) to all wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding the Kinase-Glo® reagent. This reagent measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Experimental Workflow for Target Validation
Caption: General workflow for the validation of a biological target.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of Benzofuran Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of various benzofuran derivatives against a range of therapeutically relevant protein targets. The data presented is compiled from several in silico studies, offering insights into the binding affinities and potential inhibitory activities of this versatile heterocyclic scaffold. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and computational drug design.
Quantitative Docking Data Summary
The following tables summarize the binding energies and inhibitory concentrations of various benzofuran derivatives against different protein targets as reported in the cited literature. These values provide a quantitative measure of the interaction between the ligand and the protein, with lower binding energies and IC50 values generally indicating higher potency.
Table 1: Docking Scores and Binding Affinities of Benzofuran Derivatives against Various Protein Targets
| Derivative Class | Target Protein(s) | PDB ID(s) | Docking Software | Binding Energy/Score (kcal/mol) | Reference |
| Benzofuran Chalcones | Tubulin, Lung & Breast Cancer Proteins | 1MOX, 2DSQ | Not Specified | Favorable binding affinities reported | [1] |
| Amino Pyrimidines & Azetidinones | GABA Receptor-Associated Protein-Like 1 | Not Specified | Molegro Virtual Docker | Not Specified | [2][3] |
| Substituted Benzofurans | SIRT2 | Not Specified | CDOCKER | Not Specified | [4] |
| Benzofuran-Oxadiazoles/Triazoles | Lung Cancer Protein | Not Specified | AutoDock Vina | Grid box defined, specific energies not listed | [5] |
| Substituted Benzofurans | Acetylcholinesterase | Not Specified | Not Specified | Good binding modes reported | [6] |
| 5-nitrobenzofuran-3-yl hydrazine derivatives | Antibacterial Target | 1AJ6 | AutoDock Vina | -6.9 to -10.4 | [7][8] |
| Benzofuran-pyrazole pyrimidines | Folate-dependent enzymes | Not Specified | Not Specified | Not Specified | [9] |
| 3-amino-7-methoxy-benzofuran-2-carbohydrazide derivatives | Aromatase, DHFR, Glucosamine-6-P synthase | 3EQM, 4HOE, 1XFF | AutoDock Vina | Not Specified | [10] |
Table 2: In Vitro Inhibitory Activity of Selected Benzofuran Derivatives
| Derivative | Target Protein/Cell Line | IC50 Value | Comparison Compound | IC50 Value (Comparison) | Reference |
| Compound 8 (a benzofuran derivative) | PI3K | 2.21 nM | LY294002 | 6.18 nM | [11] |
| Compound 8 (a benzofuran derivative) | VEGFR-2 | 68 nM | Sorafenib | 31.2 nM | [11] |
| Benzofuran derivative 11e | Estrogen-Receptor Dependent Breast Cancer Cells | Not Specified | Tamoxifen, Raloxifene | Not Specified | [12] |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 µM | Not Specified | Not Specified | [12] |
| Compound 7e (a benzofuran derivative) | SIRT2 | 3.81 µM | Not Specified | Not Specified | [4] |
| Benzofuran-oxadiazole 5d | A549 (Lung Cancer) | 6.3 ± 0.7 µM | Crizotinib | 8.54 ± 0.84 µM | [5] |
| Compound 7c (a benzofuran derivative) | Acetylcholinesterase | 0.058 µM | Donepezil | 0.049 µM | [6] |
| Compound 7e (a benzofuran derivative) | Acetylcholinesterase | 0.086 µM | Donepezil | 0.049 µM | [6] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a typical workflow for performing molecular docking studies with benzofuran derivatives, based on methodologies reported in the literature.[7][10][11]
1. Preparation of the Receptor Protein:
-
Protein Selection and Retrieval: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[10]
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned. This is a crucial step to ensure the protein is in a chemically correct state for the simulation.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structure of the benzofuran derivative is drawn using a chemical drawing tool and then converted to a 3D structure. The geometry of the ligand is optimized using a suitable force field to obtain a low-energy conformation.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.
-
Docking Algorithm: A docking program such as AutoDock Vina, MOE, or CDOCKER is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[4][10][11] The algorithm scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the context and methodology of these docking studies, the following diagrams have been generated.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of the PI3K/VEGFR-2 signaling pathway by benzofuran derivatives.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Comparison of synthetic routes to different benzofuran isomers
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of four prominent methods for the synthesis of different benzofuran isomers: the Perkin Rearrangement, Sonogashira Coupling, Intramolecular Heck Reaction, and a one-step synthesis from phenols and α-haloketones. Each method is presented with a detailed experimental protocol, quantitative data for comparison, and a visual representation of the synthetic pathway.
Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids
The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring contraction.[1][2][3] Modern protocols often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
A mixture of the 3-bromocoumarin (1.0 eq.) and sodium hydroxide (2.0 eq.) in ethanol (0.2 M) is subjected to microwave irradiation at 300W for 5 minutes at 79°C.[1] After cooling, the reaction mixture is diluted with water and acidified with concentrated HCl to precipitate the product. The solid is then collected by vacuum filtration, washed with water, and dried to afford the corresponding benzofuran-2-carboxylic acid.
Quantitative Data
| Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic Acid) | Yield (%) | Reaction Time (Microwave) |
| 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 99 | 5 min |
| 3-Bromo-6-methoxy-4-methylcoumarin | 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 98 | 5 min |
| 3-Bromo-4,6-dimethylcoumarin | 3,5-Dimethylbenzofuran-2-carboxylic acid | 99 | 5 min |
| 3-Bromo-4,8-dimethylcoumarin | 3,7-Dimethylbenzofuran-2-carboxylic acid | 97 | 5 min |
Synthetic Pathway
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin Rearrangement [drugfuture.com]
A Head-to-Head Comparison of the Antioxidant Capacity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound, forms the structural backbone of a multitude of natural and synthetic molecules with significant biological activities. Among these, their capacity to act as antioxidants has garnered substantial interest within the scientific community. This guide provides a comparative analysis of the antioxidant capabilities of various benzofuran derivatives, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents. The antioxidant potential is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activity of several benzofuran derivatives has been evaluated using various in vitro assays. The following table summarizes the quantitative data from studies employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry. These methods provide insights into the ability of these compounds to donate an electron or a hydrogen atom to neutralize free radicals.
| Compound | Assay | Solvent | rIC50 (molsantioxidant/molsDPPH•) | First Oxidation Peak (Epox vs. SCE) | Reference |
| Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-Carboxylate (9) | DPPH | Methanol | 0.31 | Not Reported | [1] |
| Compound 15 (a 3,3-disubstituted-3H-benzofuran-2-one) | DPPH | Methanol | 0.23 | Not Reported | [1] |
| Compound 18 (a 3,3-disubstituted-3H-benzofuran-2-one) | DPPH | Methanol | 0.18 | 0.48 V | [1] |
| Compound 20 (a 3,3-disubstituted-3H-benzofuran-2-one) | DPPH | Methanol | 0.20 | 0.46 V | [1] |
| Trolox (Reference Antioxidant) | DPPH | Methanol | 0.23 | Not Applicable | [1] |
| Compound 20 (a 3,3-disubstituted-3H-benzofuran-2-one) | DPPH | Acetonitrile | 0.17 | 0.90 V | [1] |
Note: rIC50 represents the molar ratio of antioxidant to DPPH• required to scavenge 50% of the DPPH• radicals. A lower rIC50 value indicates higher antioxidant activity. The first oxidation peak potential (Epox) from cyclic voltammetry indicates the ease of electron donation; a lower potential suggests a stronger reducing (antioxidant) capacity.
Experimental Protocols
A detailed understanding of the methodologies employed is critical for the interpretation and replication of experimental findings. The following are protocols for the key assays used to evaluate the antioxidant capacity of the benzofuran derivatives cited in this guide.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH• is prepared in a suitable solvent (e.g., methanol or acetonitrile) to an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture: Different concentrations of the test benzofuran derivatives are added to the DPPH• solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the maximum wavelength. The decrease in absorbance is indicative of the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH• solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant. The rIC50 value is then determined from a plot of inhibition percentage versus the molar ratio of antioxidant to DPPH•.[1]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information on the oxidation potential, which is related to the antioxidant capacity.
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The benzofuran derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile or a buffer solution for aqueous measurements).
-
Voltage Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
Analysis: The potential at which the first oxidation peak (Epox) occurs is determined. A lower oxidation potential indicates that the compound is more easily oxidized and is, therefore, a better reducing agent (antioxidant).[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antioxidant capacity of benzofuran derivatives.
Caption: Experimental workflow for benzofuran synthesis and antioxidant evaluation.
Signaling Pathways in Benzofuran Bioactivity
The biological effects of benzofuran derivatives, including their antioxidant and anti-inflammatory properties, can be attributed to their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are classical inflammation signaling cascades that are often modulated by antioxidant compounds.[2]
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
References
Safety Operating Guide
Proper Disposal of 1-Benzofuran-4-ylmethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzofuran-4-ylmethanol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with chemical waste.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel. If the spill is significant or in a poorly ventilated space, evacuate the laboratory and ensure adequate ventilation to disperse any potential vapors.
-
Personal Protective Equipment (PPE): Before addressing a spill, all personnel must don appropriate PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Lab coat
-
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
Chemical Waste Disposal Protocol
The following step-by-step process outlines the proper procedure for the collection, storage, and ultimate disposal of this compound waste.
Waste Identification and Segregation
-
Designate as Chemical Waste: Treat all this compound, including unused product, reaction byproducts, and contaminated materials, as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.
Waste Collection and Container Management
-
Use Appropriate Containers: Collect waste in a designated, clean, and chemically compatible container with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any associated hazards (e.g., "Caution: Handle with Care")
-
Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area, such as a ventilated fume hood or a secondary containment tray.
-
Safe Storage Conditions: Ensure the storage area is cool, dry, and away from sources of ignition.
Final Disposal Procedure
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the chemical waste.
-
Follow Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Professional waste disposal services contracted by your institution will ensure compliant disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of the related compound, 1-Benzofuran-5-ylmethanol, which can be used as a reference.[1]
| Property | Value |
| Physical State | Low melting solid |
| Appearance | Light yellow |
| Melting Point | 35 - 36 °C / 95 - 96.8 °F |
| Boiling Point | 90 - 93 °C / 194 - 199.4 °F @ 0.2 mm Hg |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzofuran-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzofuran-4-ylmethanol (CAS No. 173470-67-2). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or butyl rubber gloves | Fully buttoned lab coat | Work in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter. |
| Conducting reactions and transfers | Chemical safety goggles or a face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Operations should be conducted in a certified chemical fume hood. |
| Sample analysis | Chemical safety goggles | Nitrile or butyl rubber gloves | Lab coat | A fume hood is recommended, especially when handling larger quantities or volatile solutions. |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is required. |
| Waste disposal | Chemical safety goggles | Nitrile or butyl rubber gloves | Lab coat | Work in a well-ventilated area. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where chemicals are handled.
-
Clothing: Do not wear shorts, sandals, or other unprotected clothing in the laboratory. Tie back long hair.[2]
-
Spill Response: In the event of a spill, evacuate the area and wear the appropriate PPE as outlined in the table above. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.
Disposal Plan:
This compound and its contaminated waste must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method: The primary recommended method for the disposal of aromatic organic compounds is incineration by a licensed hazardous waste disposal facility.[4][5] Alternatively, sanitary landfilling may be an option depending on local regulations and the concentration of the compound.[4][5]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. methanol.org [methanol.org]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. fishersci.com [fishersci.com]
- 4. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 5. Industrial waste disposal alternatives in the process of aromatic compounds in petrochemical industry (case study: Nouri petrochemical complex, Asaluyeh, Iran [jpoll.ut.ac.ir]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
